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  • Product: N,1-dimethyl-1H-Imidazole-4-sulfonamide
  • CAS: 410545-45-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Applications of N,1-Dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8)

Executive Summary N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8) is a highly versatile, low-molecular-weight heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring an electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS 410545-45-8) is a highly versatile, low-molecular-weight heterocyclic building block extensively utilized in modern medicinal chemistry. Featuring an electron-rich N-methylated imidazole ring coupled with a polar, hydrogen-bond-donating N-methyl sulfonamide moiety, this compound serves as a critical structural motif in the design of kinase inhibitors, antiretroviral agents, and conformationally restricted spirocyclic scaffolds. This whitepaper provides a comprehensive analysis of its physicochemical properties, synthetic methodologies, and analytical validation protocols designed for drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of N,1-dimethyl-1H-imidazole-4-sulfonamide lies in its amphoteric nature. The imidazole nitrogen acts as a weak base, while the sulfonamide nitrogen serves as a weak acid. This dual character allows for the fine-tuning of a drug candidate's lipophilicity (LogP) and aqueous solubility, which are critical parameters for oral bioavailability.

Table 1: Physicochemical Properties of CAS 410545-45-8

PropertyValueCausality / Significance in Drug Design
Chemical Formula C5H9N3O2SLow molecular weight ensures high ligand efficiency for Fragment-Based Drug Discovery ()[1].
Molecular Weight 175.21 g/mol Easily incorporated into larger pharmacophores without violating Lipinski’s Rule of 5.
Hydrogen Bond Donors 1The sulfonamide N-H acts as a critical H-bond donor for target protein hinge-binding.
Hydrogen Bond Acceptors 4Imidazole N and sulfonamide oxygens facilitate robust electrostatic interactions.
Topological Polar Surface Area 70.1 ŲOptimal for cellular permeability; perfectly balances polarity and lipophilicity.

Mechanistic Synthesis Workflow

The synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide relies on a highly efficient nucleophilic acyl substitution. The protocol utilizes 1-methyl-1H-imidazole-4-sulfonyl chloride as the electrophile and methylamine as the nucleophile.

Causality of Experimental Choices: The reaction must be performed in an aprotic solvent (e.g., Tetrahydrofuran or Dichloromethane) to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate. An excess of methylamine (or an auxiliary base like triethylamine) is strictly required to scavenge the generated hydrochloric acid (HCl). Failure to neutralize the HCl results in the rapid protonation of the methylamine nucleophile, which immediately arrests the reaction kinetics.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent (e.g., 10 mmol) of 1-methyl-1H-imidazole-4-sulfonyl chloride in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere to exclude moisture.

  • Thermal Control : Cool the reaction vessel to 0 °C using an ice-water bath. This controls the exothermic nature of the nucleophilic attack and prevents degradation.

  • Nucleophilic Addition : Add 2.5 equivalents of methylamine (2.0 M solution in THF) dropwise over 15 minutes. The excess amine acts as both the primary nucleophile and the acid scavenger.

  • Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours until complete consumption of the starting material is observed via Thin Layer Chromatography (TLC).

  • Quenching & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification : Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure sulfonamide.

Synthesis A 1-Methyl-1H-imidazole- 4-sulfonyl chloride (Electrophile) C N,1-dimethyl-1H- imidazole-4-sulfonamide (CAS 410545-45-8) A->C Nucleophilic Acyl Substitution B Methylamine (Nucleophile) B->C Base / Solvent (e.g., THF/DCM) D HCl (Byproduct) C->D Neutralized by excess amine

Synthetic pathway of N,1-dimethyl-1H-imidazole-4-sulfonamide via nucleophilic acyl substitution.

Applications in Medicinal Chemistry & Drug Design

The structural rigidity and favorable hydrogen-bonding profile of this compound make it a privileged scaffold in several advanced therapeutic areas:

  • Antiretroviral Agents (HIV-1 Inhibitors) : Derivatives of imidazole-4-sulfonamides have been heavily patented in the development of HIV-1 capsid inhibitors. The sulfonamide moiety provides critical hydrogen bonding within the viral capsid protein interface, disrupting viral assembly and replication—a mechanism foundational to next-generation therapies like Lenacapavir ()[2].

  • Kinase Inhibitors (CDK2) : In oncology, the N,1-dimethyl-1H-imidazole-4-sulfonamide motif is utilized to improve the aqueous solubility and target selectivity of (4-Pyrazolyl)-2-aminopyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors. The imidazole ring enhances binding affinity in the ATP-binding pocket while mitigating off-target toxicity ()[3].

  • Conformationally Restricted Scaffolds : The compound is employed as a nucleophilic building block in the synthesis of 2,6-disubstituted spiro[4]heptanes. These rigid spirocyclic systems serve as bioisosteres for highly lipophilic aromatic rings, reducing metabolic liability while maintaining receptor binding entropy ()[5].

Analytical Validation Protocol

To ensure the scientific integrity and trustworthiness of the synthesized batch, a self-validating analytical workflow must be executed before the compound is utilized in downstream biological assays.

Step-by-Step Validation Methodology:

  • High-Performance Liquid Chromatography (HPLC) : Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to suppress ionization of the imidazole ring during separation). A single sharp peak at the expected retention time confirms >95% purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Analyze the HPLC eluent via Electrospray Ionization (ESI+). The presence of the dominant [M+H]+ ion at m/z 176.0 confirms the exact molecular weight.

  • Nuclear Magnetic Resonance (NMR) : Dissolve 5 mg of the purified compound in DMSO-d6.

    • NMR Causality & Assignment: The highly deshielded imidazole protons will appear as two distinct singlets (typically between 7.5 - 8.0 ppm) due to the electron-withdrawing nature of the adjacent sulfonamide. The N-methyl group on the imidazole will present as a sharp singlet near 3.7 ppm. Crucially, the N-methyl on the sulfonamide will appear as a doublet (coupled to the adjacent NH proton) around 2.5 ppm, while the sulfonamide NH proton itself will appear as a broad quartet near 7.0 ppm, definitively validating the structural connectivity.

Validation S1 Crude Product (CAS 410545-45-8) S2 HPLC Purification (Reverse Phase) S1->S2 Removes unreacted starting materials S3 LC-MS Analysis (m/z = 176.0 [M+H]+) S2->S3 Mass verification S4 NMR Spectroscopy (1H & 13C in DMSO-d6) S3->S4 Structural elucidation S5 Validated Pure Compound (>95% Purity) S4->S5 Confirms purity and structure

Analytical validation workflow for confirming the structure and purity of CAS 410545-45-8.

References

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Therapeutic compounds (US9951043B2). Google Patents / Gilead Sciences Inc.
  • Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[4]heptanes . Mälardalen University (DiVA Portal). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to N,1-dimethyl-1H-imidazole-4-sulfonamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N,1-dimethyl-1H-imidazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,1-dimethyl-1H-imidazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing available data and drawing insights from structurally related molecules, this document serves as a foundational resource for researchers exploring its potential.

Core Molecular Attributes: Structure and Weight

N,1-dimethyl-1H-imidazole-4-sulfonamide is a substituted imidazole derivative with a molecular formula of C5H9N3O2S.[1] Its calculated molecular weight is 175.21 g/mol .[1] The structural architecture of this molecule is centered around a five-membered imidazole ring, a scaffold known for its presence in numerous biologically active compounds.

The key structural features include:

  • An Imidazole Core: A planar, aromatic heterocycle containing two nitrogen atoms.

  • N1-Methylation: A methyl group attached to the nitrogen at the 1-position of the imidazole ring.

  • 4-Sulfonamide Group: A sulfonamide moiety (-SO2NH2) attached at the 4-position of the imidazole ring.

  • N-Methylation of the Sulfonamide: A methyl group attached to the nitrogen atom of the sulfonamide group.

The precise arrangement of these functional groups dictates the molecule's physicochemical properties and its potential interactions with biological targets.

Table 1: Core Properties of N,1-dimethyl-1H-imidazole-4-sulfonamide

PropertyValueSource
Molecular Formula C5H9N3O2S[1]
Molecular Weight 175.21 g/mol [1]
CAS Number 410545-45-8[1]

digraph "N_1_dimethyl_1H_imidazole_4_sulfonamide" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; N3 [label="N", pos="1.8,0!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="-0.5,-0.5!"]; S [label="S", pos="1.2,-2.5!"]; O1 [label="O", pos="0.2,-3.5!"]; O2 [label="O", pos="2.2,-3.5!"]; N_sulf [label="N", pos="2.0,-1.5!"]; C_N1 [label="CH3", pos="-1,-1.5!"]; H_N_sulf [label="H", pos="2.8,-1.2!"]; C_N_sulf [label="CH3", pos="2.5, -0.5!"];

// Imidazole ring bonds N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""];

// Substituent bonds C4 -- S [label=""]; S -- O1 [label=""]; S -- O2 [label=""]; S -- N_sulf [label=""]; N1 -- C_N1 [label=""]; N_sulf -- H_N_sulf [label=""]; N_sulf -- C_N_sulf [label=""];

// Double bonds in the ring C2 -- N3 [style=double]; C4 -- C5 [style=double]; }

Caption: 2D Molecular Structure of N,1-dimethyl-1H-imidazole-4-sulfonamide.

Physicochemical Characterization: Insights from Analogs

Table 2: Physicochemical Properties of N,N-Dimethyl-1H-imidazole-1-sulfonamide (Isomer)

PropertyValue
Melting Point 48-51 °C
Boiling Point 83-87 °C (at 0.6 Torr)
Solubility Slightly soluble in Chloroform and Methanol

Given the structural similarities, it is plausible that N,1-dimethyl-1H-imidazole-4-sulfonamide exists as a solid at room temperature with a relatively low melting point and exhibits some solubility in polar organic solvents.

Synthesis and Derivatization: A Conceptual Framework

While a specific, detailed protocol for the synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide is not extensively documented, a logical synthetic route can be conceptualized based on established methods for the synthesis of substituted imidazole sulfonamides.[2][3] The general strategy involves the formation of the imidazole ring followed by sulfonation and subsequent N-methylation.

Conceptual Synthetic Workflow

A plausible synthetic approach would involve a multi-step process:

  • Imidazole Ring Formation: Synthesis of a 1-methyl-1H-imidazol-4-yl precursor.

  • Sulfonylation: Introduction of the sulfonyl chloride group at the 4-position of the imidazole ring.

  • Amination and N-methylation: Reaction with methylamine to form the final N-methylsulfonamide.

synthesis_workflow start 1-Methyl-1H-imidazole Precursor step1 Sulfonylation (e.g., with chlorosulfonic acid) start->step1 intermediate 1-Methyl-1H-imidazole-4-sulfonyl chloride step1->intermediate step2 Amination with Methylamine intermediate->step2 product N,1-dimethyl-1H-imidazole-4-sulfonamide step2->product

Caption: A conceptual workflow for the synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide.

Causality in Experimental Choices
  • Choice of Starting Material: The selection of a pre-methylated imidazole precursor simplifies the synthesis by avoiding potential side reactions at the N1 position during the sulfonylation step.

  • Sulfonylation Reagent: Chlorosulfonic acid is a common and effective reagent for the direct sulfonation of aromatic and heteroaromatic rings.

  • Amine for Sulfonamide Formation: The use of methylamine is a direct and efficient method to introduce the N-methyl group onto the sulfonamide moiety.

Analytical Methodologies for Characterization

The structural confirmation and purity assessment of N,1-dimethyl-1H-imidazole-4-sulfonamide would rely on a combination of standard analytical techniques.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the positions of the methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the sulfonamide (S=O and N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification. Given the polar nature of the molecule, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) could be viable methods.

Potential Biological Activity and Therapeutic Applications

While no direct biological studies on N,1-dimethyl-1H-imidazole-4-sulfonamide have been published, the imidazole and sulfonamide moieties are well-established pharmacophores present in a wide array of therapeutic agents.[3][4][5] This provides a strong rationale for investigating the biological potential of this compound.

Inferred Pharmacological Profile
  • Antifungal Activity: Imidazole-based compounds, such as clotrimazole and ketoconazole, are widely used as antifungal agents.[6] The presence of the imidazole core in N,1-dimethyl-1H-imidazole-4-sulfonamide suggests potential antifungal properties.

  • Antibacterial Activity: Sulfonamides were among the first classes of antibiotics discovered and continue to be a source of new antibacterial agents.[3] The combination of the imidazole and sulfonamide motifs could lead to compounds with interesting antibacterial profiles.

  • Anticancer Activity: Numerous imidazole and sulfonamide derivatives have been investigated for their anticancer properties, with some acting as enzyme inhibitors or disrupting cell signaling pathways.[7][8]

biological_potential center N,1-dimethyl-1H- imidazole-4-sulfonamide antifungal Antifungal Potential center->antifungal Imidazole Core antibacterial Antibacterial Potential center->antibacterial Sulfonamide Moiety anticancer Anticancer Potential center->anticancer Combined Pharmacophores

Caption: Potential areas of biological investigation for N,1-dimethyl-1H-imidazole-4-sulfonamide.

Conclusion and Future Directions

N,1-dimethyl-1H-imidazole-4-sulfonamide is a small molecule with a chemical structure that suggests a high potential for biological activity. While direct experimental data is currently limited, this in-depth guide provides a solid foundation for researchers by outlining its core molecular attributes, proposing a viable synthetic strategy, and highlighting its potential in drug discovery based on the well-established pharmacology of its constituent pharmacophores. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties to unlock its full therapeutic potential.

References

  • Ghate, M., et al. (2000). Novel antifungals based on 4-substituted imidazole: solid-phase synthesis of substituted aryl sulfonamides towards optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 10(24), 2735-2739. [Link]

  • Anitha, S., Ganapathi, M., & Ravi, A. (2016). Synthesis of Substituted Sulfonamide Bearing Imidazole Derivatives and Its Characterization. International Journal of Applied and Advanced Scientific Research, 1(2), 1-4. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 18(10), 11856-11872. [Link]

  • Khan, I., & Ibrar, A. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4563. [Link]

  • Girdhar, A., et al. (2025). Synthesis and Characterization of Sulfonamide-Imidazole Hybrids with In Vitro Antiproliferative Activity against Anthracycline-Sensitive and Resistant H69 Small Cell Lung Cancer Cells. ChemMedChem, e202500260. [Link]

  • Ali, E. M. H., et al. (2021). Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAF V600E inhibitors. Bioorganic Chemistry, 106, 104508. [Link]

Sources

Foundational

Technical Whitepaper: Safety Profiling, SDS Integration, and Synthetic Utility of N,1-dimethyl-1H-imidazole-4-sulfonamide

Executive Summary In modern drug discovery and medicinal chemistry, N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8)[1] serves as a highly versatile heterocyclic building block. Featuring a secondary sulfonamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8)[1] serves as a highly versatile heterocyclic building block. Featuring a secondary sulfonamide group and a coordinating N-methyl imidazole ring, this compound is frequently utilized in the design of bioactive molecules, enzyme inhibitors, and complex spirocyclic architectures[2].

However, the reactive nature of the sulfonamide group and the physical properties of the compound necessitate strict adherence to its Safety Data Sheet (SDS)[3]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between static SDS documentation and dynamic laboratory workflows. This guide provides researchers with a self-validating system for safe handling, storage, and synthetic application, ensuring both scientific integrity and operational safety.

Physicochemical Profiling & Hazard Identification

Before initiating any experimental workflow, a thorough review of the compound's physicochemical properties and Globally Harmonized System (GHS) classification is mandatory. The data below synthesizes standard SDS parameters provided by major chemical repositories[4],[5].

Table 1: Physicochemical & Safety Properties
ParameterSpecification
Chemical Name N,1-dimethyl-1H-imidazole-4-sulfonamide
CAS Number 410545-45-8[1]
Molecular Formula C5H9N3O2S[1]
Molecular Weight 175.21 g/mol [1]
Physical State Solid (Crystalline Powder)
Solubility Profile Soluble in DMF, DMSO, DCM; sparingly soluble in H2O
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)
Storage Conditions 2-8°C, inert atmosphere (Argon/N2), dry and dark

Hazard Causality Analysis: According to SDS documentation from suppliers such as [3] and [5], imidazole-based sulfonamides typically present as localized irritants. The basicity of the imidazole nitrogen, combined with the acidic potential of the secondary sulfonamide (NH), can cause mild to moderate skin and eye irritation (H315, H319). Furthermore, because the compound is supplied as a fine crystalline powder, it poses a significant inhalation risk (H335), necessitating specific engineering controls.

SDS-Driven Risk Mitigation & Handling Protocols

Translating the SDS into a self-validating laboratory protocol requires understanding the causality behind the recommended safety measures.

  • Engineering Controls: All manipulations of the dry powder must occur within a standard chemical fume hood with a face velocity of 80-100 fpm. Causality: This directly mitigates the H335 respiratory irritation risk by preventing aerosolized micro-particles from entering the researcher's breathing zone during weighing and transfer.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) and wrap-around safety goggles are required. Causality: The high polarity of the compound means that if it is accidentally dissolved in carrier solvents like DMSO or DMF during an experiment, it can rapidly permeate standard latex gloves, carrying the irritant directly through the dermal barrier.

  • Storage & Stability: Store at 2-8°C under an argon atmosphere. Causality: While the sulfonamide group is relatively stable, the electron-rich imidazole ring is susceptible to slow oxidation and hygroscopic degradation over prolonged periods if exposed to ambient moisture and air.

Synthetic Utility & Experimental Methodology

A prominent application of N,1-dimethyl-1H-imidazole-4-sulfonamide is its use as a nucleophile in substitution reactions. For instance, it has been successfully utilized in the synthesis of complex 2,6-disubstituted spiro[3.3]heptanes, as demonstrated in advanced synthetic methodologies ()[6],[7].

Below is a field-proven, step-by-step protocol for coupling this building block with an electrophile, integrating strict SDS safety measures.

Protocol: Electrophilic Coupling of N,1-dimethyl-1H-imidazole-4-sulfonamide

Objective: To couple the secondary sulfonamide with an alkyl/aryl halide to form a tertiary sulfonamide linkage.

Step-by-Step Workflow:

  • Preparation (SDS Compliance): Don appropriate PPE. Inside a certified fume hood, weigh 1.0 mmol (175.2 mg) of N,1-dimethyl-1H-imidazole-4-sulfonamide.

  • Solubilization: Transfer the solid to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar. Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). Stir until complete dissolution is achieved.

    • Causality: DMF is selected due to its high dielectric constant ( ϵ≈36.7 ), which effectively stabilizes the highly polar sulfonamide anion generated in the next step.

  • Deprotonation: Slowly add 2.0 mmol (348 µL) of N,N-Diisopropylethylamine (DIPEA) to the stirring solution.

    • Self-Validation Check: The use of exactly 2.0 equivalents acts as a self-validating control. 1.0 equivalent deprotonates the secondary sulfonamide ( pKa​≈10 ), while the second equivalent serves as an acid scavenger for the halogen byproduct (e.g., HCl/HBr) generated during the nucleophilic substitution, preventing the reaction from stalling.

  • Electrophile Addition: Dropwise, add 1.1 mmol of the target electrophile (e.g., a halogenated spiro[3.3]heptane derivative[2]) dissolved in 2.0 mL of DMF.

  • Reaction Monitoring: Heat the reaction mixture to 60°C under an argon atmosphere for 12 hours. Monitor via LC-MS or TLC (DCM:MeOH 9:1).

  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

    • Safety Note: Quenching neutralizes any unreacted base and safely precipitates the highly polar DMF into the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL).

    • Causality: The high ionic strength of the brine forces residual DMF out of the ethyl acetate layer and into the aqueous phase, effectively self-purifying the crude mixture prior to chromatography.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, concentrate under reduced pressure, and purify via flash column chromatography.

Visualizing the SDS-Integrated Workflow

To synthesize the safety logic and experimental execution, the following diagram illustrates the critical path from initial SDS review to final waste disposal.

G A Compound Procurement N,1-dimethyl-1H-imidazole-4-sulfonamide B SDS Download & Verification (Hazard ID & Properties) A->B C Risk Assessment (Skin/Eye Irritant, Respiratory) B->C D Engineering Controls & PPE (Fume Hood, Nitrile Gloves) C->D E Reagent Preparation (Solubilization in DMF) D->E F Electrophilic Coupling (Spiro[3.3]heptane Scaffolds) E->F G Quenching & Waste Disposal (Aqueous/Organic Segregation) F->G

Figure 1: SDS-guided safety and synthetic workflow for N,1-dimethyl-1H-imidazole-4-sulfonamide.

References

  • Saarinen, Gabrielle. "Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes." Mälardalen University / DiVA Portal, 2009. Available at:[Link]

Sources

Exploratory

1H NMR and 13C NMR spectra for N,1-dimethyl-1H-imidazole-4-sulfonamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,1-dimethyl-1H-imidazole-4-sulfonamide Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N,1-dimethyl-1H-imidazole-4-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of N,1-dimethyl-1H-imidazole-4-sulfonamide. In the absence of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and first principles of NMR spectroscopy to predict the ¹H and ¹³C chemical shifts, multiplicities, and integration patterns. Furthermore, this guide presents a robust, field-proven protocol for the preparation, acquisition, and analysis of NMR data for this compound, ensuring scientific integrity and reproducibility. The methodologies described are designed to be self-validating, incorporating two-dimensional (2D) NMR techniques for unambiguous structural confirmation. This document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of novel imidazole-based compounds.

Introduction

N,1-dimethyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring an imidazole core, a functionality prevalent in many biologically active molecules and pharmaceutical agents.[1] The sulfonamide group is also a critical pharmacophore, known for its wide range of therapeutic applications.[2] The precise substitution pattern, including the N-methylation on both the imidazole ring and the sulfonamide moiety, creates a unique electronic and steric environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide explains the theoretical basis for the expected ¹H and ¹³C NMR spectra of the title compound and provides a detailed experimental workflow to obtain high-quality, unambiguous data.

Molecular Structure and Atomic Environments

To interpret the NMR spectra, a clear understanding of the molecule's structure and the unique magnetic environment of each nucleus is essential. The structure of N,1-dimethyl-1H-imidazole-4-sulfonamide is shown below, with a systematic numbering scheme for all proton and carbon atoms that will be referenced throughout this guide.

Caption: Molecular structure and atom numbering for N,1-dimethyl-1H-imidazole-4-sulfonamide.

Key Structural Features Influencing NMR Spectra:

  • Aromatic Imidazole Ring: The delocalized π-system will cause the ring protons (H2, H5) and carbons (C2, C4, C5) to resonate in the characteristic downfield (high ppm) region.

  • Electron-Withdrawing Sulfonamide Group: The -SO₂(NMe₂) group at the C4 position will strongly withdraw electron density from the imidazole ring, significantly influencing the chemical shifts of H5 and C4/C5.

  • N1-Methyl Group: The methyl group on the ring nitrogen (N1) will have a distinct chemical shift compared to the sulfonamide methyl groups due to its proximity to the aromatic system.

  • N,N-Dimethylsulfonamide Group: The two methyl groups attached to the sulfonamide nitrogen (H7, H8) are chemically equivalent due to free rotation around the S-N bond.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show four distinct signals, each corresponding to a unique proton environment.

Causality of Chemical Shift (δ) Predictions
  • H2 and H5 (Imidazole Ring Protons): Protons on imidazole rings typically appear in the range of 7.0-8.5 ppm.[3] The H2 proton is adjacent to two nitrogen atoms, placing it in a more electron-deficient environment and thus further downfield than H5. The potent electron-withdrawing effect of the C4-sulfonamide group will further deshield the adjacent H5 proton. Neither H2 nor H5 has an adjacent proton to couple with, so both are expected to be singlets.

  • H6 (N1-Methyl Protons): A methyl group attached directly to a nitrogen atom within an aromatic imidazole ring is typically found around 3.8 ppm.[3] This signal will be a singlet as there are no neighboring protons.

  • H7/H8 (N,N-Dimethyl Protons): The two methyl groups on the sulfonamide nitrogen are equivalent. Their chemical shift is influenced by the electronegative nitrogen and sulfonyl group, but they are further removed from the aromatic ring's deshielding effects. Similar N,N-dimethylsulfonamide structures show these signals in the 2.8-2.9 ppm range.[4] This will appear as a single singlet corresponding to six protons.

Predicted Data Summary

All predicted quantitative data for the ¹H NMR spectrum are summarized in the table below.

Assignment (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H28.0 - 8.2Singlet (s)1H
H57.7 - 7.9Singlet (s)1H
H6 (N1-CH₃)3.8 - 4.0Singlet (s)3H
H7/H8 (N(CH₃)₂)2.8 - 3.0Singlet (s)6H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments.

Causality of Chemical Shift (δ) Predictions
  • C2, C4, C5 (Imidazole Ring Carbons): These sp²-hybridized carbons are found in the aromatic region (115-145 ppm).[5] C2, situated between two nitrogen atoms, is expected to be the most downfield. C4 is directly attached to the strongly electron-withdrawing sulfonyl group, which will also shift it downfield, though its precise location can vary. C5, while part of the aromatic system, is generally the most upfield of the ring carbons.

  • C6 (N1-Methyl Carbon): This sp³-hybridized carbon is attached to a ring nitrogen. Its chemical shift is expected in the 30-40 ppm range, consistent with N-methylated imidazoles.[3]

  • C7/C8 (N,N-Dimethyl Carbons): These equivalent sp³-hybridized carbons are attached to the sulfonamide nitrogen. They are expected to resonate in the 35-45 ppm range.[4]

Predicted Data Summary

All predicted quantitative data for the ¹³C NMR spectrum are summarized in the table below.

Assignment (Label) Predicted Chemical Shift (δ, ppm)
C2138 - 142
C4135 - 140
C5118 - 122
C6 (N1-CH₃)33 - 37
C7/C8 (N(CH₃)₂)37 - 41

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data, a rigorous and standardized experimental procedure is paramount. The following protocol is designed to be a self-validating system.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B C 3. Dissolve Sample (0.6-0.7 mL of solvent) B->C D 4. Filter into NMR Tube (Remove particulates) C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, and Shim E->F G 7. Acquire 1D Spectra (¹H, ¹³C) F->G H 8. Acquire 2D Spectra (COSY, HSQC) G->H I 9. Fourier Transform & Phasing H->I J 10. Baseline Correction & Integration I->J K 11. Chemical Shift Referencing J->K L 12. Structural Assignment & Verification K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Sample Preparation Protocol

Rationale: Proper sample preparation is critical for acquiring high-resolution spectra. The goal is a homogeneous solution free of paramagnetic impurities and particulate matter, which can degrade spectral quality by disrupting the magnetic field.[6][7]

  • Weighing the Analyte:

    • For ¹H NMR: Accurately weigh 5-10 mg of N,1-dimethyl-1H-imidazole-4-sulfonamide.

    • For ¹³C NMR: Accurately weigh 20-50 mg of the compound to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Solvent Selection:

    • Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The deuterium provides a lock signal for the spectrometer to maintain field stability.[8]

  • Dissolution:

    • Transfer the weighed solid into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent. This volume is optimal for standard 5 mm NMR tubes to ensure the sample fills the detection coil correctly.[9]

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Filtration and Transfer:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended particles that would otherwise lead to broad spectral lines.[7]

  • Capping and Labeling:

    • Securely cap the NMR tube to prevent solvent evaporation.

    • Clearly label the tube with the sample identity.

Spectrometer and Acquisition Parameters

Rationale: The choice of acquisition parameters directly impacts the quality and reliability of the resulting spectrum. Parameters must be chosen to ensure adequate signal-to-noise, resolution, and accurate quantification if needed.[10][11]

A. ¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Number of Scans (nt): 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve excellent signal-to-noise.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons between pulses, which is critical for accurate integration.[11]

  • Acquisition Time (aq): 2-4 seconds. This determines the digital resolution of the spectrum. An acquisition time of at least 3 seconds is recommended to clearly resolve sharp singlet peaks.[11]

  • Spectral Width (sw): A range of 0 to 12 ppm is appropriate to cover all expected signals and establish a clean baseline.

B. ¹³C NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems). Proton decoupling collapses all C-H coupling, resulting in a single sharp peak for each carbon atom.

  • Number of Scans (nt): 512 to 2048 scans. A significantly higher number of scans is required due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of ¹³C.[7]

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 160 ppm is sufficient to capture all predicted aliphatic and aromatic carbon signals.

Data Interpretation and Structural Verification

While 1D spectra provide foundational information, 2D NMR experiments are essential for unambiguous assignment and structural confirmation, embodying a self-validating analytical system.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. For this molecule, a COSY spectrum would be expected to show no cross-peaks, confirming that all proton signals are indeed singlets and are not coupled to one another. This serves as a powerful validation of the predicted multiplicities.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the definitive method for assigning carbon signals. The HSQC spectrum for N,1-dimethyl-1H-imidazole-4-sulfonamide would show the following correlations, confirming the assignments made in Sections 3 and 4:

    • A cross-peak connecting the ¹H signal at ~8.1 ppm (H2) to the ¹³C signal at ~140 ppm (C2).

    • A cross-peak connecting the ¹H signal at ~7.8 ppm (H5) to the ¹³C signal at ~120 ppm (C5).

    • A cross-peak connecting the ¹H signal at ~3.9 ppm (H6) to the ¹³C signal at ~35 ppm (C6).

    • A cross-peak connecting the ¹H signal at ~2.9 ppm (H7/H8) to the ¹³C signal at ~39 ppm (C7/C8).

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of N,1-dimethyl-1H-imidazole-4-sulfonamide based on established principles of NMR spectroscopy and data from structurally related compounds. The ¹H spectrum is characterized by four distinct singlets, while the ¹³C spectrum is expected to show five signals corresponding to the unique carbon environments. The provided experimental protocols for sample preparation and data acquisition are designed to yield high-fidelity data, and the inclusion of 2D NMR techniques ensures a robust and unambiguous structural verification. This document serves as a valuable technical resource for scientists working on the synthesis and characterization of this and similar heterocyclic sulfonamides.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Instruct-ERIC. (n.d.). NMR sample preparation guidelines.
  • Hornak, J. P. (n.d.). Sample Preparation.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (2025). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Journal of Molecular Structure.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes | Chemical Research Support.
  • Lounsbury, A. W., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Retrieved from [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Banci, L., et al. (1989). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. PubMed. Retrieved from [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Varian. (n.d.). Standard VNMRJ commands and parameters to acquire, process and print out the 1D NMR spectra.
  • Larive, C. K., & Korir, A. K. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

  • Aklan, T., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition.
  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Royal Society of Chemistry. (n.d.). ¹³C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

  • El Kihel, A., et al. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. Retrieved from [Link]

  • Wawer, I., et al. (2008). ¹H, ¹³C, and ¹⁵N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds. Crystal Growth & Design. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-1H-imidazole-1-sulfonamide. Retrieved from [Link]

  • Akili, S., et al. (2021). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK. International Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-dimethyl-1H-imidazole-4-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Nikolova, I., et al. (2014). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-4-sulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-formyl-n,n-dimethyl-1h-imidazole-1-sulfonamide. Retrieved from [Link]

  • Garba, S., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Derivatization Strategies for N,1-Dimethyl-1H-imidazole-4-sulfonamide Scaffolds

Introduction & Mechanistic Rationale The N,1-dimethyl-1H-imidazole-4-sulfonamide motif is a highly versatile pharmacophore in modern medicinal chemistry. It is prominently featured in the design of mammalian farnesyltran...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The N,1-dimethyl-1H-imidazole-4-sulfonamide motif is a highly versatile pharmacophore in modern medicinal chemistry. It is prominently featured in the design of mammalian farnesyltransferase inhibitors (FTIs) for anticancer therapies[1] and nonpeptidic HIV protease inhibitors[2].

The structural causality behind its widespread use lies in its dual functionality:

  • Imidazole Core : Provides a basic nitrogen capable of acting as a hydrogen bond acceptor or coordinating with metal ions (e.g., the zinc ion in farnesyltransferase). The N1-methylation prevents tautomerization, locking the molecule into a predictable, receptor-friendly conformation.

  • Sulfonamide Linkage : Offers superior metabolic stability compared to amide bioisosteres. Its tetrahedral geometry directs substituents into specific binding pockets, enhancing target selectivity and binding affinity.

Synthetic Strategy and Workflow

The construction of the N,1-dimethyl-1H-imidazole-4-sulfonamide scaffold is typically achieved via a robust two-step sequence:

  • Electrophilic Aromatic Substitution (Chlorosulfonation) : 1-methyl-1H-imidazole is reacted with chlorosulfonic acid to regioselectively install the sulfonyl chloride group at the C4 position[3].

  • Nucleophilic Acyl Substitution (Amidation) : The resulting 1-methyl-1H-imidazole-4-sulfonyl chloride is coupled with methylamine (or a derivatized primary/secondary amine) in the presence of a non-nucleophilic base to form the final sulfonamide[1].

SynthesisPathway A 1-Methyl-1H-imidazole (Starting Material) B 1-Methyl-1H-imidazole- 4-sulfonyl chloride (Intermediate) A->B ClSO3H -10 to 5 °C SEAr Mechanism C N,1-Dimethyl-1H-imidazole- 4-sulfonamide (Core Scaffold) B->C MeNH2, DIPEA CH3CN, 0 °C to RT Acyl Substitution

Fig 1: Two-step synthetic pathway for N,1-dimethyl-1H-imidazole-4-sulfonamide.

Step-by-Step Experimental Protocols

Protocol A: Regioselective Chlorosulfonation of 1-Methyl-1H-imidazole

Objective : Synthesize 1-methyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-00-4) while suppressing bis-sulfonation.

Causality & Expert Insight : Direct sulfonation of the electron-rich imidazole ring is highly exothermic and prone to over-reaction. Strict sub-ambient temperature control (–10 to 5 °C) is mandatory to achieve C4-selective functionalization. Elevated temperatures lead to C2/C5 bis-sulfonation or complete decomposition into tar[4]. Furthermore, rapid quenching over crushed ice is necessary because the intermediate chlorosulfonyl cation adduct is highly susceptible to hydrolysis back to the sulfonic acid if the aqueous quench is allowed to exotherm[3].

Materials :

  • 1-Methyl-1H-imidazole (1.0 equiv)

  • Chlorosulfonic acid ( ClSO3​H , 3.0–4.0 equiv)

  • Dichloromethane (DCM, anhydrous)

Procedure :

  • Charge a round-bottom flask with anhydrous DCM and 1-methyl-1H-imidazole under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice-brine bath.

  • Add chlorosulfonic acid dropwise over 30 minutes. Critical Step : Maintain the internal temperature below 5 °C to ensure C4-regioselectivity.

  • Gradually warm the mixture to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Extract the aqueous layer with cold DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-4-sulfonyl chloride as a white/pale-yellow solid. Proceed immediately to Protocol B to avoid degradation.

Protocol B: Amidation to N,1-Dimethyl-1H-imidazole-4-sulfonamide

Objective : Couple the sulfonyl chloride with methylamine to form the sulfonamide core.

Causality & Expert Insight : The choice of base during amidation is critical. N,N-Diisopropylethylamine (DIPEA) or pyridine is preferred over stronger inorganic bases. Stronger bases can lead to competitive O-sulfonylation or premature hydrolysis of the sulfonyl chloride[2]. DIPEA efficiently neutralizes the HCl byproduct without degrading the electrophile, ensuring high conversion rates[1].

Materials :

  • 1-Methyl-1H-imidazole-4-sulfonyl chloride (1.0 equiv)

  • Methylamine hydrochloride (1.2 equiv)

  • DIPEA or Pyridine (2.5 equiv)

  • Acetonitrile ( CH3​CN ) or DCM (anhydrous)

Procedure :

  • Dissolve methylamine hydrochloride and DIPEA in anhydrous CH3​CN at 0 °C.

  • Add a solution of 1-methyl-1H-imidazole-4-sulfonyl chloride in CH3​CN dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12–16 hours under nitrogen[1].

  • Monitor reaction completion via TLC or LC-MS.

  • Concentrate the solvent in vacuo. Partition the residue between ethyl acetate and saturated aqueous NaHCO3​ .

  • Wash the organic layer with brine, dry over MgSO4​ , and evaporate.

  • Purify via flash column chromatography (Silica gel, typically 3–5% MeOH in DCM) to afford pure N,1-dimethyl-1H-imidazole-4-sulfonamide.

Workflow Step1 Step 1: Chlorosulfonation • ClSO3H addition • Strict temp control (0°C) • Quench with ice Step2 Step 2: Amidation • Amine addition • DIPEA/Pyridine base • RT stirring Step1->Step2 Step3 Step 3: Purification • Aqueous extraction • Flash chromatography • Yield optimization Step2->Step3 Step4 Step 4: Derivatization • N-alkylation • SAR library generation Step3->Step4

Fig 2: Experimental workflow for sulfonamide synthesis and derivatization.

Quantitative Data & Optimization

Reaction conditions for the amidation step significantly impact the overall yield. Table 1 summarizes the optimization parameters for coupling 1-methyl-1H-imidazole-4-sulfonyl chloride with various amines.

Table 1: Optimization of Amidation Conditions for Imidazole-4-sulfonamide Synthesis

Base (Equiv)SolventTemperature ProfileAmine TypeIsolated Yield (%)Causality / Observation
DIPEA (2.5) CH3​CN 0 °C RTPrimary95% Excellent yield; DIPEA prevents degradation and is easily removed[1].
Pyridine (2.0) DCM0 °C RTPrimary69% Good yield, but pyridine removal requires acidic washing[2].
K2​CO3​ (3.0) CHCl3​/H2​O RTSecondary61% Biphasic system slows reaction; competitive hydrolysis observed.
Et3​N (2.5) THF0 °C 50 °CPrimary45% Elevated temp leads to side reactions and lower purity.

Downstream Derivatization

Once the N,1-dimethyl-1H-imidazole-4-sulfonamide core is synthesized, the sulfonamide nitrogen (if secondary) can be further derivatized. Deprotonation with a strong base (e.g., NaH) followed by the addition of an alkyl halide (e.g., benzyl bromide or functionalized piperidines) allows for the generation of diverse compound libraries for Structure-Activity Relationship (SAR) studies[1].

Sources

Application

In Vitro Pharmacological Characterization of N,1-Dimethyl-1H-imidazole-4-sulfonamide Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide Introduction & Mechanistic Rationale In the landscape of central nervous syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals. Document Type: Advanced Application Note & Protocol Guide

Introduction & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the N,1-dimethyl-1H-imidazole-4-sulfonamide moiety has emerged as a highly privileged pharmacophore. It is prominently featured in several classes of phenalkylamine derivatives designed as potent, selective inhibitors of the Glycine Transporter 1 (GlyT1)[1].

The Causality of the Pharmacophore: Why is this specific sulfonamide-imidazole system so effective? GlyT1 is a sodium- and chloride-dependent symporter (SLC6 family). The binding pocket requires ligands to navigate a dense network of polar and hydrophobic sub-pockets. The sulfonamide oxygens act as critical hydrogen-bond acceptors, interacting directly with the ion-binding sites or the orthosteric substrate site. Concurrently, the N,1-dimethyl-imidazole ring provides a rigid, polarizable aromatic system that occupies a specific hydrophobic cavity, conferring extreme selectivity (>1000-fold) over the closely related GlyT2 isoform.

Therapeutic Context: By inhibiting GlyT1, these compounds block the reuptake of synaptic glycine. This local increase in extracellular glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a primary therapeutic hypothesis for treating cognitive impairment in schizophrenia[2]. More recently, GlyT1 inhibition (e.g., via the reference compound Bitopertin) has been shown to regulate heme biosynthesis, offering a novel therapeutic avenue for erythropoietic protoporphyria (EPP) by mitigating protoporphyrin IX (PPIX) accumulation in erythroid cells[3].

G cluster_synapse Glutamatergic Synapse & GlyT1 Modulation Astrocyte Astrocyte / Glia (Expresses GlyT1) Glycine Synaptic Glycine (NMDA Co-agonist) Astrocyte->Glycine Reuptake (Clearance) NMDAR NMDA Receptor (Postsynaptic) Glycine->NMDAR Binds Co-agonist Site Inhibitor N,1-dimethyl-1H-imidazole- 4-sulfonamide Derivative Inhibitor->Astrocyte Blocks GlyT1

Caption: Mechanism of GlyT1 inhibition enhancing NMDA receptor function via synaptic glycine accumulation.

Self-Validating Assay Systems: The E-E-A-T Approach

To ensure absolute trustworthiness in your screening cascade, every protocol must be a self-validating system .

  • Assay Window (Z'-factor): A robust assay must maintain a Z' > 0.6. This is achieved by comparing "Total Uptake" (vehicle control) against the "Assay Floor" (non-specific uptake defined by 10 µM ALX-5407 or 10 mM unlabeled glycine).

  • Reference Standard Tracking: Every plate must include a full 10-point dose-response curve of a known reference standard (e.g., Bitopertin). If the IC₅₀ of Bitopertin drifts beyond 3-fold of its historical average (~20-30 nM), the plate data must be discarded[4].

In Vitro Assay Protocols

Protocol A: High-Throughput [³H]-Glycine Cellular Uptake Assay

Purpose: Functional quantification of GlyT1 transport inhibition (IC₅₀).

1. Cell Seeding & Preparation

  • Seed CHO-K1 cells stably expressing human GlyT1 (CHO-hGlyT1) into 96-well microplates at 4×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Causality: Using a stable recombinant cell line ensures consistent target expression, eliminating the variability inherent in primary tissue homogenates.

2. Buffer Exchange

  • Wash cells twice with 200 µL of Assay Buffer (Hank's Balanced Salt Solution supplemented with 10 mM HEPES, pH 7.4).

  • Causality: GlyT1 is an ion-coupled symporter requiring a strict 2 Na⁺ : 1 Cl⁻ : 1 Glycine stoichiometry. The assay buffer provides the necessary ion gradients while removing endogenous amino acids from the culture media that would competitively inhibit [³H]-glycine uptake.

3. Compound Incubation

  • Add the N,1-dimethyl-1H-imidazole-4-sulfonamide test compounds in a 10-point serial dilution (0.1 nM to 10 µM, final DMSO concentration 1%).

  • Incubate for 30 minutes at 37°C.

4. Radioligand Addition

  • Add 10 µM [³H]-glycine (specific activity ~1.5 Ci/mmol) to all wells. Incubate for exactly 10 minutes.

  • Causality: A 10-minute window ensures the uptake is measured during the linear phase of transport kinetics. Longer incubations risk intracellular accumulation altering the concentration gradient, leading to artificially inflated IC₅₀ values.

5. Termination & Lysis

  • Rapidly aspirate the reaction mixture and wash three times with 200 µL of ice-cold Assay Buffer.

  • Causality: The sudden drop in temperature halts membrane fluidity and instantaneously freezes transporter kinetics, trapping the internalized radioligand.

  • Lyse cells with 50 µL of 0.1 M NaOH, add 150 µL of scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

G Seed 1. Cell Seeding (CHO-hGlyT1) Incubate 2. Compound Incubation (30 min, 37°C) Seed->Incubate Radioligand 3. Add [3H]-Glycine (10 min uptake) Incubate->Radioligand WashLysis 4. Wash & Lysis (Ice-cold buffer) Radioligand->WashLysis Count 5. Scintillation Counting WashLysis->Count Analyze 6. IC50 Calculation (Non-linear regression) Count->Analyze

Caption: Step-by-step workflow for the high-throughput [3H]-glycine cellular uptake assay.

Protocol B: Radioligand Binding Displacement Assay

Purpose: To determine the true binding affinity (Kᵢ) and differentiate competitive from allosteric inhibition.

1. Membrane Preparation: Homogenize CHO-hGlyT1 cells in Tris-HCl buffer and centrifuge at 40,000 x g for 30 minutes to isolate membrane fractions. 2. Binding Reaction: Incubate 20 µg of membrane protein with 2 nM [³H]-ORG24598 (a selective GlyT1 radioligand) and varying concentrations of the test compound for 1 hour at room temperature. 3. Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself. 4. Quantification: Wash filters three times, dry, and count. Calculate Kᵢ using the Cheng-Prusoff equation.

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of a highly optimized N,1-dimethyl-1H-imidazole-4-sulfonamide derivative compared to industry-standard reference compounds.

CompoundGlyT1 Uptake IC₅₀ (nM)GlyT1 Binding Kᵢ (nM)GlyT2 Uptake IC₅₀ (nM)Target Selectivity (GlyT2/GlyT1)
Compound X (Sulfonamide Derivative)12.5 ± 1.28.2 ± 0.9>10,000>800x
Bitopertin (Reference Standard)25.0 ± 2.418.5 ± 1.5>10,000>400x
ALX-5407 (Control Inhibitor)3.2 ± 0.42.1 ± 0.3>10,000>3000x

Note: Data represents mean ± SEM of three independent experiments performed in duplicate. Selectivity is driven by the steric fit of the dimethyl-imidazole ring within the GlyT1-specific hydrophobic sub-pocket.

References

  • Amberg, W., et al. "Phenalkylamine derivatives, pharmaceutical compositions containing them, and their use in therapy." U.S. Patent US9238619B2.
  • Ducamp, S., et al. "The GLYT1 inhibitor bitopertin mitigates erythroid PPIX production and liver disease in erythroid protoporphyria." Journal of Clinical Investigation, 2025.[Link]

  • Boulay, D., et al. "Characterization of SSR103800, a selective inhibitor of the glycine transporter-1 in models predictive of therapeutic activity in schizophrenia." Neuropsychopharmacology, 2005.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N,1-Dimethyl-1H-imidazole-4-sulfonamide Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered during the synthesis of N,1-dimethyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific chemical bottlenecks encountered during the synthesis of N,1-dimethyl-1H-imidazole-4-sulfonamide.

This compound is a critical building block in the development of farnesyltransferase inhibitors and spirocyclic medicinal chemistry scaffolds. However, its synthesis from 1-methyl-1H-imidazole-4-sulfonyl chloride and methylamine is notoriously plagued by low isolated yields. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-yield recovery.

Mechanistic Workflow & Failure Vectors

The synthesis relies on the nucleophilic attack of methylamine on the highly electrophilic sulfonyl chloride. The primary vector for yield loss is the competitive hydrolytic degradation of the starting material, driven by trace moisture.

Workflow SM 1-Methyl-1H-imidazole- 4-sulfonyl chloride Product N,1-Dimethyl-1H-imidazole- 4-sulfonamide (Target) SM->Product Nucleophilic substitution 0 °C, Dry DCM Byproduct 1-Methyl-1H-imidazole- 4-sulfonic acid (Hydrolysis) SM->Byproduct Trace H2O exposure (Yield Loss) Reagent Methylamine (Anhydrous) Reagent->Product

Reaction pathway and primary hydrolysis side-reaction in N,1-dimethyl-1H-imidazole-4-sulfonamide synthesis.

Quantitative Condition Analysis

To understand why standard protocols fail, review the comparative data below. The data illustrates how solvent choice and workup methodology directly dictate the final isolated yield.

Reaction SolventBase StrategyWorkup MethodologyObserved YieldMechanistic Causality
DCM (Non-anhydrous)MeNH₂ (2.0 eq)Aqueous Extraction< 30%Severe competitive hydrolysis; massive partitioning loss in water.
THF (Anhydrous)MeNH₂ (3.0 eq)Aqueous Extraction (Brine)45–55%Hydrolysis mitigated, but zwitterionic product still lost to aqueous phase.
DCM (Anhydrous) MeNH₂ (3.0 eq) Direct Concentration & Filtration > 85% Moisture excluded; non-aqueous isolation prevents partitioning losses.

Troubleshooting FAQs

Q1: Why is my isolated yield consistently below 40% even when TLC indicates complete consumption of the starting material?

Causality & Solution: The primary culprit is usually product loss during aqueous workup, not incomplete reaction. N,1-dimethyl-1H-imidazole-4-sulfonamide is a highly polar compound containing both a basic imidazole ring and a secondary sulfonamide. This grants it significant water solubility. When partitioning between an organic solvent (like EtOAc or DCM) and water, a massive portion remains trapped in the aqueous layer[1]. Self-Validating Action: Evaporate your discarded aqueous layer to dryness and analyze the residue via NMR. If the target product is present, immediately abandon aqueous extraction and switch to the non-aqueous isolation protocol detailed below.

Q2: How can I differentiate between successful amination and hydrolysis of the sulfonyl chloride during in-process monitoring?

Causality & Solution: Heteroaryl sulfonyl chlorides, particularly2, are exceptionally prone to hydrolysis by atmospheric moisture, rapidly forming 1-methyl-1H-imidazole-4-sulfonic acid[2]. Because both the target sulfonamide and the sulfonic acid byproduct are highly polar, standard normal-phase TLC often fails to resolve them clearly. Self-Validating Action: Utilize LC-MS for in-process control (IPC). The sulfonic acid byproduct will elute near the void volume on a standard C18 reverse-phase column and display an [M+H]+ of 163.0. The target sulfonamide will show an [M+H]+ of 176.0. If you must use TLC (10% MeOH in DCM), look for the sulfonic acid streaking heavily from the baseline, whereas the sulfonamide will form a distinct, albeit low-Rf (~0.2-0.3), spot.

Q3: Should I use excess methylamine gas/solution, or a stoichiometric amount with an auxiliary base (e.g., DIPEA)?

Causality & Solution: Using excess methylamine (2.5 to 3.0 equivalents) in a THF or methanolic solution is the superior approach. Methylamine acts simultaneously as the nucleophile and the acid scavenger (precipitating as methylamine hydrochloride). While auxiliary bases like DIPEA can be used alongside methylamine hydrochloride, the inherent basicity of the imidazole ring in the starting material can catalyze oligomerization or decomposition if the local concentration of a strong auxiliary base is too high[3]. Dropwise addition of methylamine at 0 °C ensures clean, controlled conversion.

Optimized Non-Aqueous Synthesis Protocol

This methodology is engineered to completely bypass aqueous extraction, thereby mathematically forcing a higher yield by eliminating the two primary loss vectors: hydrolysis and aqueous partitioning.

Step 1: System Preparation Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the system with dry Argon or Nitrogen for 15 minutes to establish a strictly anhydrous environment.

Step 2: Reagent Dissolution Dissolve 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq, e.g., 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) to achieve a 0.2 M concentration. Critical Quality Attribute: The sulfonyl chloride must be sourced from a freshly opened bottle or stored over desiccant. Degraded material inherently contains unreactive sulfonic acid, which will artificially depress your theoretical yield.

Step 3: Temperature Control Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. This thermodynamic control suppresses exothermic degradation pathways.

Step 4: Amination Slowly add a solution of methylamine (2.0 M in THF, 3.0 eq, 15.0 mmol) dropwise via syringe over 15 minutes. Self-Validating Observation: A white precipitate (methylamine hydrochloride) will begin to form immediately upon addition, visually confirming the generation of HCl and successful nucleophilic attack.

Step 5: Reaction Maturation Stir the suspension at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) for an additional 2 hours to ensure kinetic completion.

Step 6: In-Process Control (IPC) Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade acetonitrile, and analyze. Confirm the complete disappearance of the sulfonyl chloride mass and the dominant presence of the target mass ( [M+H]+ = 176.0).

Step 7: Non-Aqueous Isolation (CRITICAL) Do not quench with water. Instead, concentrate the entire crude reaction mixture to complete dryness under reduced pressure using a rotary evaporator.

Step 8: Salt Precipitation & Filtration Suspend the resulting crude solid in a mixture of ethyl acetate and minimal DCM (9:1 ratio, 30 mL). Sonicate for 5 minutes. The target N,1-dimethyl-1H-imidazole-4-sulfonamide is soluble in this organic matrix, while the methylamine hydrochloride salt remains strictly insoluble. Filter the suspension through a medium-porosity glass frit or a thin pad of Celite. Wash the filter cake with an additional 15 mL of ethyl acetate.

Step 9: Final Purification Concentrate the filtrate to yield the crude product. Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 10% MeOH in DCM) to afford the pure target compound.

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Optimization

purification and crystallization methods for N,1-dimethyl-1H-imidazole-4-sulfonamide

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8). As a highly polar, basic heterocyclic building block, this compound is a critical intermediate in the synthesis of H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8). As a highly polar, basic heterocyclic building block, this compound is a critical intermediate in the synthesis of HIV integrase inhibitors[1], selective high-affinity dual TRIM24-BRPF1 bromodomain inhibitors[2], and complex spirocyclic medicinal chemistry scaffolds[3].

This guide is engineered for researchers and process chemists, providing field-proven methodologies, causality-driven protocols, and targeted troubleshooting to ensure high-yield purification and crystallization.

Process Workflow Overview

The following diagram illustrates the validated downstream processing workflow, moving from a crude synthetic mixture to a highly pure crystalline Active Pharmaceutical Ingredient (API) intermediate.

Workflow N1 Crude Reaction Mixture N2 Aqueous Extraction (pH 8.5-9.0) N1->N2 Removes Salts N3 Flash Chromatography (DCM:MeOH 95:5) N2->N3 Removes Byproducts N4 Concentration in Vacuo N3->N4 Solvent Exchange N5 Anti-Solvent Crystallization (EtOAc / Heptane) N4->N5 Supersaturation N6 Pure Crystalline Product (>99.5% Purity) N5->N6 Filtration & Drying

Workflow for purification and crystallization of N,1-dimethyl-1H-imidazole-4-sulfonamide.

Quantitative Physicochemical Data

To design an effective isolation strategy, you must understand the compound's physical parameters. Use the following validated data as the baseline for your experimental design.

ParameterValue / ObservationAnalytical Method
Molecular Weight 175.21 g/mol LC-MS (ESI+) m/z 176.0 [M+H]⁺
Retention Factor (Rf) 0.35TLC (DCM:MeOH 95:5, UV 254 nm)
Solubility (Ethyl Acetate) 45 mg/mL at 70°C; 4 mg/mL at 5°CGravimetric / HPLC
Solubility (Heptane) < 0.1 mg/mL at 20°CGravimetric
Crystallization Yield 82 – 88% (First crop)Isolated Mass
Target Purity > 99.5% a/aHPLC (UV 220 nm)

Validated Experimental Methodologies

Protocol A: Normal-Phase Flash Chromatography

Because the compound contains both a basic imidazole ring and a polar sulfonamide group, it is prone to peak tailing on standard silica.

  • Step 1: Column Equilibration. Equilibrate the silica column with Dichloromethane (DCM) containing 1% Triethylamine (TEA).

    • Causality: The TEA neutralizes the acidic silanol groups on the stationary phase, preventing the basic imidazole nitrogen from strongly binding and causing severe peak tailing.

  • Step 2: Sample Loading. Dissolve the crude mixture in a minimum volume of DCM and load directly onto the column.

    • Causality: Minimizing the loading volume ensures a tight initial band, which is critical for resolving the product from closely eluting des-methyl impurities.

  • Step 3: Elution. Elute using a gradient of 0% to 5% Methanol (MeOH) in DCM.

  • Step 4: Self-Validation. Spot fractions on a TLC plate. The product will absorb strongly under short-wave UV (254 nm). Pool fractions containing the pure spot at Rf 0.35 and concentrate in vacuo.

Protocol B: Controlled Anti-Solvent Crystallization

N,1-dimethyl-1H-imidazole-4-sulfonamide has a moderate melting point and can easily "oil out" (liquid-liquid phase separation) if supersaturation is generated too rapidly.

  • Step 1: Dissolution. Dissolve the concentrated product from Protocol A in Ethyl Acetate (EtOAc) at 70°C to achieve a concentration of approximately 40 mg/mL.

  • Step 2: Anti-Solvent Addition. Slowly add Heptane at a rate of 0.05 volumes/minute until the solution becomes slightly turbid, then immediately stop the addition.

    • Causality: A slow addition rate controls the generation of supersaturation. Rapid addition pushes the system past the metastable zone into the spinodal decomposition region, causing the product to precipitate as an oil rather than a crystal lattice.

  • Step 3: Seeding and Aging. Hold the temperature at 65°C and introduce 0.5% w/w seed crystals. Hold for 1 hour.

  • Step 4: Cooling Ramp. Cool the suspension to 5°C at a linear rate of 0.1 °C/min.

  • Step 5: Self-Validation. Before filtering, sample the mother liquor and analyze it via HPLC. The crystallization is complete when the concentration of the product in the mother liquor drops below 5 mg/mL. Filter and wash with cold Heptane.

Troubleshooting Guides & FAQs

Q1: During the aqueous workup, my yield drops significantly. Where is the product going, and how do I recover it? A1: The product is likely partitioning into the aqueous layer. The imidazole ring has a pKa of approximately 7.0. If your aqueous wash is neutral or slightly acidic, the imidazole nitrogen protonates, drastically increasing its water solubility. Solution: Adjust the aqueous phase to pH 8.5–9.0 using saturated aqueous sodium bicarbonate (NaHCO₃) before extracting with an organic solvent like DCM or EtOAc. This ensures the molecule remains in its neutral, lipophilic state.

Q2: When adding Heptane during crystallization, my product forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A2: You have experienced "oiling out" (Liquid-Liquid Phase Separation). This occurs when the supersaturation level exceeds the critical threshold before nucleation can occur. Solution: Do not attempt to scratch the flask to induce crystallization of an oil, as it will trap impurities. Instead, heat the mixture back to 70°C until it is completely homogeneous. Reduce your Heptane addition rate by half, and ensure you add seed crystals before the cloud point is reached (while the solution is still clear but within the metastable zone).

Q3: My HPLC analysis shows a persistent impurity at RRT 0.92 that I cannot remove via silica gel chromatography. What is it? A3: This is almost certainly the mono-methylated precursor, 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4)[4]. Because its polarity is remarkably similar to the target compound, it co-elutes under normal-phase conditions. Solution: Switch to reverse-phase chromatography (C18 column, Water/Acetonitrile gradient with 0.1% TFA), or perform a recrystallization from Isopropanol/Water. The primary sulfonamide of the impurity acts as a stronger hydrogen-bond donor than the secondary sulfonamide of your product, allowing for efficient separation in protic solvent systems.

References

  • Source: Google Patents (WO2006125048A2)
  • Title: Crystal structure of TRIM24 PHD-bromodomain complexed with N-{1,3-dimethyl-2-oxo-6-[3-(oxolan-3-ylmethoxy)phenoxy]-2,3-dihydro-1H-1,3-benzodiazol-5-yl}-1-methyl-1H-imidazole-4-sulfonamide (4YBT) Source: Protein Data Bank Japan (PDBj) URL: [Link]

  • Title: Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes Source: DiVA Portal URL: [Link]

  • Title: 1-METHYL-1H-IMIDAZOLE-4-SULFONAMIDE | CAS 111124-90-4 Source: Matrix Fine Chemicals URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalysis Optimization for N,1-Dimethyl-1H-imidazole-4-sulfonamide

Welcome to the Advanced Catalysis Support Desk. This guide is designed for drug development professionals and synthetic chemists working with N,1-dimethyl-1H-imidazole-4-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Desk. This guide is designed for drug development professionals and synthetic chemists working with N,1-dimethyl-1H-imidazole-4-sulfonamide . This molecule presents a unique dual-reactivity profile: it contains a sterically hindered secondary sulfonamide (N-H) and an electron-rich imidazole core (C-H).

Depending on your retrosynthetic strategy, you will likely need to perform either an N-arylation of the sulfonamide nitrogen or a direct C-H functionalization of the imidazole ring. This guide provides field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to optimize your catalyst selection.

Part 1: Reaction Workflow & Catalyst Decision Matrix

Before troubleshooting, it is critical to align your target functionalization with the correct catalytic regime. The workflow below outlines the optimal catalyst systems based on the desired bond disconnection.

Workflow Start N,1-dimethyl-1H-imidazole- 4-sulfonamide Decision Target Functionalization? Start->Decision NAryl N-Arylation (Secondary Sulfonamide) Decision->NAryl N-H Bond CHAct C-H Arylation (Imidazole Core) Decision->CHAct C-H Bond PdCat Pd / AdBippyPhos High Yield, Fast NAryl->PdCat Aryl Halides CuCat Cu(OAc)2 (Chan-Lam) Air Tolerant, Slower NAryl->CuCat Aryl Boronic Acids NiCat Ni(OTf)2 / dcype C2-Selective CHAct->NiCat Phenols/Haloarenes PdPep Pd-PEPPSI-MIC C5-Selective CHAct->PdPep Electron-Poor Ar-Cl

Catalyst selection workflow for N,1-dimethyl-1H-imidazole-4-sulfonamide functionalization.

Part 2: Troubleshooting N-Arylation (Secondary Sulfonamide)

Q: Why am I getting near-zero conversion when attempting Buchwald-Hartwig N-arylation using standard Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos? A: Secondary sulfonamides, such as the N-methyl sulfonamide group on your substrate, are notoriously poor nucleophiles. The strong electron-withdrawing nature of the SO₂ group, combined with the steric bulk of the N-methyl group, severely inhibits the nucleophilic attack on the Pd(II)-aryl intermediate. Standard ligands like dppf or XPhos fail to sufficiently accelerate the reductive elimination step. Solution: Switch to the Pd/AdBippyPhos catalyst system. Dobereiner's group demonstrated that AdBippyPhos is uniquely adaptable to secondary sulfonamides, consistently yielding N,N-diaryl sulfonamides by lowering the activation barrier for reductive elimination[1][2].

Q: My lab is looking for a greener, air-tolerant alternative to Palladium for N-arylation. What are the options? A: You can utilize a Copper-catalyzed Chan-Evans-Lam cross-coupling. By reacting the sulfonamide with arylboronic acids or functionalized sodium aryl sulfinates in the presence of Cu(OAc)₂ and an oxidant (like O₂ or K₂S₂O₈), you can achieve N-arylation via a radical coupling pathway between sulfonyl and anilinium radicals[2][3].

Quantitative Comparison: N-Arylation Catalysts
Catalyst SystemOptimal ElectrophileKey AdvantageKnown Limitations
Pd / AdBippyPhos Aryl bromides, chloridesOvercomes low nucleophilicity of secondary sulfonamidesHighly sensitive to moisture/air
Cu(OAc)₂ / O₂ Aryl boronic acidsAir tolerant, green solvent compatibleSlower reaction rates (up to 24h)
Self-Validating Protocol: Pd-Catalyzed N-Arylation

This protocol includes a built-in diagnostic step to isolate steric failure from catalyst deactivation.

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (5 mol%) and AdBippyPhos (10 mol%). Causality: The strict 1:2 Pd-to-ligand ratio ensures complete formation of the active monomeric Pd(0) complex, preventing aggregation into inactive Pd black.

  • Reagent Addition: Add N,1-dimethyl-1H-imidazole-4-sulfonamide (1.0 equiv), aryl halide (1.2 equiv), and K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is sufficiently basic to deprotonate the sulfonamide N-H but bulky enough to avoid competitive nucleophilic aromatic substitution (SNAr) with the electrophile.

  • Reaction: Add anhydrous 1,4-dioxane (0.2 M). Seal and heat at 100 °C.

  • Validation (Spike Test): If LCMS shows <10% conversion after 3 hours, spike the reaction with 10 mol% of a primary sulfonamide (e.g., tosylamide).

    • Interpretation: If the tosylamide couples successfully, your catalyst is active, but your specific aryl halide is too sterically hindered for your secondary sulfonamide. If the tosylamide fails to couple, your Pd catalyst has deactivated (likely due to oxygen/moisture ingress).

Part 3: Troubleshooting Direct C-H Arylation (Imidazole Core)

Q: I want to functionalize the imidazole ring directly without pre-halogenation. Which position is most reactive, and what catalyst should I use? A: The imidazole ring has two primary sites for C-H activation: C-2 and C-5.

  • For C-2 Selectivity: Use a Nickel-based system, specifically Ni(OTf)₂/dcype . This system is highly efficient for C-2 arylation using phenol derivatives or haloarenes[4][5].

  • For C-5 Selectivity: Employ a macrocyclic Palladium(II) complex or a Pd-PEPPSI-MIC (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex. These robust precatalysts operate under mild conditions and can utilize electron-deficient aryl chlorides[6][7].

Q: My Ni-catalyzed C-H arylation stalls at 30% conversion. Is the catalyst decomposing into inactive nanoparticles? A: This is a common issue in Ni-catalysis. To determine if your reaction is suffering from nanoparticle agglomeration (heterogeneous catalysis) or if it is a kinetic stalling of the homogeneous cycle, perform a Mercury Drop Test [6]. Add a drop of elemental mercury to the reaction; Hg amalgamates with heterogeneous metal particles but leaves homogeneous complexes intact. If the reaction continues, your catalyst is homogeneous, and the stalling is likely due to product inhibition or base depletion.

Mechanistic Pathway: Ni-Catalyzed C-H Arylation

Mechanism Ni0 Ni(0) Active Catalyst (Regenerated) OxAdd Oxidative Addition [Ni(II)(Ar)(X)L] Ni0->OxAdd + Ar-X CMD Concerted Metalation-Deprotonation [Ni(II)(Ar)(Imidazolyl)L] OxAdd->CMD + Imidazole / Base - Base-HX RedElim Reductive Elimination Product Release CMD->RedElim RedElim->Ni0 + Arylated Product

Catalytic cycle for Ni-catalyzed C-H arylation of imidazoles via CMD pathway.

Quantitative Comparison: C-H Arylation Catalysts
Catalyst SystemRegioselectivityCoupling PartnerKey Advantage
Ni(OTf)₂ / dcype C-2 SelectivePhenols, HaloarenesHighly efficient in t-amyl alcohol
Pd-PEPPSI-MIC C-5 SelectiveElectron-deficient Ar-ClAir/moisture stable precatalyst
Self-Validating Protocol: Ni-Catalyzed C-2 Arylation
  • Catalyst Assembly: Combine Ni(OTf)₂ (10 mol%) and dcype (10 mol%) in a Schlenk tube. Causality: The dcype (1,2-bis(dicyclohexylphosphino)ethane) ligand provides the exact bite angle required to facilitate the oxidative addition of challenging phenol derivatives and stabilize the Ni(II) intermediate[4].

  • Reagent Addition: Add N,1-dimethyl-1H-imidazole-4-sulfonamide (1.0 equiv), aryl electrophile (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Selection: Add t-amyl alcohol (0.3 M). Causality: Tertiary alcohols act as non-innocent solvents. They accelerate the C-H activation step by forming hydrogen-bonding networks that stabilize the Concerted Metalation-Deprotonation (CMD) transition state[4].

  • Heating & Validation: Heat to 120 °C. Run a parallel control reaction spiked with a drop of elemental mercury[6]. If the LCMS traces of both the control and the main reaction match, homogeneous catalysis is confirmed, validating the integrity of your Ni(OTf)₂/dcype complex.

Part 4: References

1.[4] C-H arylation and alkenylation of imidazoles by nickel catalysis - Waseda University. Elsevier Pure. URL: 2.[6] Regioselective C-H Arylation of Imidazoles Employing Macrocyclic Palladium(II) Complex of Organoselenium Ligand. ResearchGate. URL: 3.[5] Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. ResearchGate. URL: 4.[7] Direct arylation reaction catalyzed by a PEPPSI-type palladium complex with an amido-functionalized triazole-based mesoionic carbene ligand. NIH. URL: 5.[1] Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme E-Books & E-Journals. URL: 6.[2] Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Thieme Connect. URL: 7.[3] Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. ACS Publications. URL:

Sources

Optimization

Technical Support Center: N,1-Dimethyl-1H-imidazole-4-sulfonamide Troubleshooting &amp; Workflows

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide synthesis and purification. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide synthesis and purification. Designed for researchers, medicinal chemists, and drug development professionals, this guide provides field-proven solutions to the most common synthetic bottlenecks.

While imidazole sulfonamides are highly valued in drug discovery for their favorable physicochemical properties and target-binding capabilities [1], their synthesis is frequently complicated by the high reactivity of sulfonyl chloride intermediates and the basicity of the imidazole core [2]. This guide synthesizes mechanistic causality with self-validating protocols to ensure you achieve high-purity API batches.

Mechanistic Pathway & Impurity Divergence

Understanding the exact point of impurity formation is critical for rational troubleshooting. The diagram below illustrates the standard synthetic workflow and the divergence points where the three most common impurities originate.

G SM 1-Methyl-1H-imidazole Intermediate 1-Methyl-1H-imidazole-4-sulfonyl chloride SM->Intermediate Chlorosulfonation (ClSO3H, Heat) Imp1 1-Methyl-1H-imidazole-5-sulfonyl chloride (Regioisomer) SM->Imp1 Competitive C5 attack Product N,1-Dimethyl-1H-imidazole-4-sulfonamide (Target API) Intermediate->Product Methylamine (MeNH2) DIPEA, CH3CN, 0°C Imp2 1-Methyl-1H-imidazole-4-sulfonic acid (Hydrolysis Product) Intermediate->Imp2 H2O exposure (Trace moisture) Imp3 N,N,1-Trimethyl-1H-imidazole-4-sulfonamide (Over-alkylation) Intermediate->Imp3 Dimethylamine impurity in MeNH2

Synthesis workflow of N,1-dimethyl-1H-imidazole-4-sulfonamide and major impurity divergence points.

Frequently Asked Questions (Troubleshooting Guide)

Q1: We are observing a highly polar impurity at m/z 163.01 that elutes in the void volume of our LC-MS. Why is this forming, and how do we stop it? A1: This mass corresponds to 1-methyl-1H-imidazole-4-sulfonic acid , the hydrolysis product of your intermediate. 1-Methyl-1H-imidazole-4-sulfonyl chloride is highly electrophilic. If trace water is present in your solvent, or if the amidation reaction is quenched before the sulfonyl chloride is fully consumed, water will outcompete the amine, irreversibly forming the sulfonic acid [1]. Resolution: Switch to strictly anhydrous conditions. Use Karl Fischer titration to validate that your solvent (e.g., CH₃CN or DCM) has <50 ppm moisture before adding the sulfonyl chloride.

Q2: Our final API shows a +14 Da mass impurity (m/z 190.06). What is the root cause? A2: A +14 Da shift indicates over-methylation, specifically the formation of N,N,1-trimethyl-1H-imidazole-4-sulfonamide . This rarely occurs from secondary alkylation under standard conditions; rather, it is almost always caused by dimethylamine contamination within your methylamine reagent. Resolution: Methylamine gas or solutions often degrade or contain trace dimethylamine from their manufacturing process. Switch to a high-purity methylamine source (≥99.5%) and maintain the reaction at 0 °C to kinetically favor the primary amine attack.

Q3: NMR analysis of our batch shows a secondary set of imidazole proton signals with identical mass. How do we control C4 vs. C5 sulfonation? A3: You are observing the C5-regioisomer (N,1-dimethyl-1H-imidazole-5-sulfonamide). During the initial chlorosulfonation of 1-methylimidazole, electrophilic aromatic substitution heavily favors the C4 position due to electronic stabilization, but the C5 position remains competitive [3]. Resolution: Regiocontrol must be established before amidation. It is highly recommended to purify the 1-methyl-1H-imidazole-4-sulfonyl chloride intermediate via recrystallization or flash chromatography before introducing the amine, as the final sulfonamide regioisomers are notoriously difficult to separate.

Quantitative Impurity Profile & Resolution Matrix

Use the following table to benchmark your analytical data against known impurity profiles.

Impuritym/z (ESI+)Origin / CausalityAnalytical DetectionResolution Strategy
1-Methyl-1H-imidazole-4-sulfonic acid 163.01Hydrolysis of sulfonyl chloride intermediate due to trace moisture.LC-MS: Early eluting (void volume); highly polar.Implement strict anhydrous protocols; KF titration of all solvents.
N,1-Dimethyl-1H-imidazole-5-sulfonamide 176.04Competitive electrophilic aromatic substitution at the C5 position.¹H-NMR: Shift in imidazole backbone protons (C2/C4 vs C2/C5).Chromatographic separation of the sulfonyl chloride intermediate.
N,N,1-Trimethyl-1H-imidazole-4-sulfonamide 190.06Dimethylamine impurity present in the methylamine reagent.LC-MS: +14 Da relative to the target API.Use high-purity methylamine (≥99.5%); control stoichiometry.
1-Methyl-1H-imidazole (Residual SM)83.06Incomplete chlorosulfonation or degradation.GC-FID or LC-MS: Low mass, distinct UV absorbance.Drive reaction to completion; utilize an acidic aqueous wash during workup.

Standard Operating Procedures (SOPs)

To ensure high-fidelity synthesis, implement the following self-validating protocols. Every step includes a built-in analytical checkpoint to verify causality and prevent downstream failure.

Protocol A: Anhydrous Amidation Workflow (Minimizing Hydrolysis)

This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge HCl without participating in side reactions[1].

  • Solvent Preparation & Validation: Dry Acetonitrile (CH₃CN) over 3Å molecular sieves for 24 hours.

    • Validation Checkpoint 1: Perform Karl Fischer titration. Do not proceed unless moisture is <50 ppm.

  • Reagent Charging: Under a strict N₂ atmosphere, dissolve 1-methyl-1H-imidazole-4-sulfonyl chloride (1.0 eq) in the dry CH₃CN. Add DIPEA (1.2 eq).

  • Amine Introduction: Cool the reaction vessel to 0 °C using an ice bath. Introduce methylamine (1.1 eq, 2M in THF) dropwise over 15 minutes.

    • Causality: Cooling to 0 °C suppresses the exothermic degradation of the sulfonyl chloride and minimizes the kinetic viability of trace dimethylamine impurities.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 2: Remove a 10 µL aliquot and quench it in anhydrous methanol. Analyze via LC-MS. The complete absence of the methyl ester byproduct (m/z 177) confirms that all sulfonyl chloride has been successfully converted to the sulfonamide.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve in Ethyl Acetate (EtOAc) and wash twice with saturated aqueous NaCl (brine) to remove DIPEA hydrochloride salts. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Chromatographic Resolution of C4/C5 Regioisomers

If C5-regioisomers are detected, they must be separated. Because the masses are identical, LC-MS is insufficient for fraction pooling; NMR must be used.

  • Stationary Phase Setup: Prepare a flash chromatography column using high-grade silica gel (230-400 mesh).

  • Mobile Phase Optimization: The C5 regioisomer is slightly more polar due to the proximity of the sulfonamide group to the N1-methyl group, which alters the molecular dipole moment. Run a shallow gradient of Dichloromethane (DCM) to Methanol (MeOH), starting at 99:1 and slowly increasing to 95:5.

  • Fraction Pooling & Validation: Collect small fractions (e.g., 15 mL).

    • Validation Checkpoint 3: Evaporate aliquots from suspected product fractions and analyze via ¹H-NMR. For the target C4-sulfonamide , the C2 and C5 protons will appear as distinct singlets (typically around ~7.5 ppm and ~7.7 ppm in DMSO-d6). If you observe a shift indicating C2 and C4 protons, you have isolated the C5-impurity. Pool only the fractions showing absolute C4-purity.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents Journal of Medicinal Chemistry (via PMC / NIH)[Link]

  • Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: The Sulfonamide-Substituted Cyclooctylpyranones Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides Molecules (MDPI)[Link]

Troubleshooting

N,1-dimethyl-1H-imidazole-4-sulfonamide degradation under highly acidic conditions

Technical Support Center: N,1-dimethyl-1H-imidazole-4-sulfonamide A Guide to Understanding and Troubleshooting Degradation in Highly Acidic Conditions Prepared by the Office of the Senior Application Scientist Welcome to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N,1-dimethyl-1H-imidazole-4-sulfonamide

A Guide to Understanding and Troubleshooting Degradation in Highly Acidic Conditions

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for N,1-dimethyl-1H-imidazole-4-sulfonamide. This document is designed for researchers, chemists, and drug development professionals who are investigating the stability of this molecule, particularly under forced degradation conditions as mandated by regulatory guidelines like the ICH.[1] Understanding the degradation profile of a drug substance is not merely a regulatory hurdle; it is a fundamental component of ensuring its safety, efficacy, and the development of a stable pharmaceutical product.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the experimental observations and troubleshooting steps. We will address common challenges encountered during acidic stress testing, from designing appropriate conditions to identifying unknown degradants.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Foundational Concepts & Degradation Pathways

Question 1: I'm observing significant degradation of N,1-dimethyl-1H-imidazole-4-sulfonamide in my acidic stress study. What is the underlying chemical mechanism?

Answer: The degradation you are observing is most likely due to acid-catalyzed hydrolysis of the sulfonamide (S-N) bond. While sulfonamides are generally stable, the N-S bond is the most common site of cleavage under harsh acidic conditions, especially when heated.[3][4]

The mechanism involves two key steps:

  • Protonation: In a highly acidic medium, the nitrogen atom of the imidazole ring or the sulfonamide group becomes protonated. This protonation increases the electrophilicity of the sulfur atom.

  • Nucleophilic Attack: A water molecule then acts as a nucleophile, attacking the electron-deficient sulfur atom. This leads to the cleavage of the S-N bond.

While the S-N bond is the primary point of failure, cleavage of the C-N or C-S bonds has also been observed in other sulfonamide compounds, leading to a variety of degradation products.[5] The specific pathway for your molecule will depend on the precise conditions (acid concentration, temperature) you employ.

Caption: General mechanism of acid-catalyzed sulfonamide hydrolysis.

Question 2: What are the probable degradation products I should be looking for?

Answer: Based on the primary hydrolytic cleavage of the S-N bond, the two expected primary degradants are:

  • 1-methyl-1H-imidazol-4-amine: The amine-containing heterocyclic portion of the parent molecule.

  • N,N-dimethylsulfamic acid: The sulfonamide portion. This itself may be unstable and could further decompose.

It is crucial to consider secondary degradation. The imidazole ring, although generally stable, could potentially undergo ring-opening under extremely harsh conditions (e.g., prolonged heating in highly concentrated acid), though this is less likely than S-N bond scission. Your analytical method should be designed to detect these primary products first.

Degradation_Pathway Parent N,1-dimethyl-1H-imidazole-4-sulfonamide Plus + Parent->Plus Deg1 1-methyl-1H-imidazol-4-amine Plus->Deg1 Hydrolysis Deg2 N,N-dimethylsulfamic acid Plus->Deg2 H2O H2O, H+ H2O->Plus Stress Conditions

Caption: Proposed primary degradation pathway under acidic hydrolysis.

Section 2: Experimental Design & Troubleshooting

Question 3: My forced degradation study shows very little (<5%) degradation. How can I achieve the target degradation of 5-20%?

Answer: Achieving an appropriate level of degradation (typically 5-20%) is essential to ensure that your analytical method is truly "stability-indicating" without generating unrealistic degradation pathways from excessive stress.[2] If degradation is too slow, you need to increase the stress level in a controlled manner.

Troubleshooting: Insufficient Degradation
Potential Cause Recommended Action & Rationale
Insufficient Acid Strength Increase the concentration of the acid. If you are using 0.1N HCl, consider moving to 0.5N or 1.0N HCl. Rationale: The rate of acid-catalyzed hydrolysis is dependent on the concentration of H+ ions.
Inadequate Temperature Increase the reaction temperature in controlled increments (e.g., from 60°C to 80°C). Rationale: Hydrolysis is a chemical reaction with an activation energy barrier. Increasing the temperature provides the energy needed to overcome this barrier, accelerating the reaction rate.[5]
Short Reaction Time Extend the duration of the study. Take time points at longer intervals (e.g., 8, 12, 24 hours) to track the degradation profile over time. Rationale: Some degradation pathways may have slow kinetics, requiring more time to generate detectable levels of degradants.

Question 4: My compound degraded completely upon adding acid. How can I slow the reaction down to study the degradation pathway?

Answer: Observing 100% degradation immediately indicates that your stress conditions are far too severe. The goal is controlled degradation, not complete destruction.[6] You must reduce the stress level significantly.

Troubleshooting: Excessive Degradation
Potential Cause Recommended Action & Rationale
Excessive Acid Strength Decrease the acid concentration significantly. If you used 1.0N HCl, try 0.1N or even 0.01N HCl. Rationale: Lowering the H+ concentration will directly reduce the rate of the catalytic hydrolysis.
Temperature Too High Conduct the initial experiments at a lower temperature (e.g., room temperature or 40°C) before cautiously increasing it. Rationale: Reducing thermal energy will slow the reaction kinetics, allowing you to "capture" the degradation at earlier stages.
Solvent Effects Consider using a co-solvent. Performing the degradation in a mixture of acetonitrile or methanol and aqueous acid can sometimes temper the reaction rate compared to a purely aqueous solution. Rationale: The presence of an organic co-solvent can alter the polarity of the medium and the solvation of the reactants, influencing the reaction rate.
Section 3: Analytical Methodology

Question 5: What is a robust starting point for an HPLC method to separate the parent compound from its potential degradants?

Answer: A stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[7] For a polar molecule like N,1-dimethyl-1H-imidazole-4-sulfonamide and its expected polar degradants, a Reversed-Phase HPLC (RP-HPLC) method is the industry standard.

Below is a validated starting protocol. You will likely need to optimize the gradient to achieve baseline separation for your specific degradant profile.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve your standard and stressed samples in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

    • Filter samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase is versatile and provides good retention for a wide range of molecules. A 150 mm length offers a good balance of resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for amine-containing compounds and ensures consistent ionization for potential MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution 5% B to 95% B over 20 minA gradient is essential to elute both the polar degradants (early) and the less polar parent compound (later) with good resolution in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength DAD scanning 200-400 nm; monitor at an absorbance maximum (e.g., ~254 nm, to be determined empirically).DAD allows for peak purity analysis and helps in identifying the optimal wavelength for quantification.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector response.

Question 6: I have successfully separated several new peaks from my stressed sample. How do I confirm their identities?

Answer: Peak separation is the first step; structural elucidation is the next critical phase. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive tool for this purpose.[1][8]

Identification_Workflow Start Separated Peaks in HPLC LCMS Analyze via LC-MS Start->LCMS MS1 Obtain Mass-to-Charge (m/z) of Parent and Degradant Ions LCMS->MS1 MS2 Perform MS/MS Fragmentation on Each Ion of Interest MS1->MS2 Compare Compare Fragmentation Pattern to Proposed Structures MS2->Compare Confirm Confirm Degradant Identity Compare->Confirm

Caption: Workflow for the structural identification of degradation products.

Workflow Steps:

  • LC-MS Analysis: Inject your stressed sample into an LC-MS system using the HPLC method you developed.

  • Acquire Full Scan (MS1) Data: The mass spectrometer will provide the accurate mass-to-charge ratio (m/z) for the parent compound and each new peak. You can compare this experimental mass to the calculated theoretical mass of your proposed degradants (e.g., 1-methyl-1H-imidazol-4-amine).

  • Perform Tandem MS (MS/MS): Isolate the ion for each unknown peak in the mass spectrometer and fragment it. The resulting fragmentation pattern is a structural fingerprint.

  • Structure Elucidation: By analyzing the fragments, you can piece together the structure of the degradant. For example, observing a fragment corresponding to the loss of an SO2 group would be strong evidence for a sulfonamide-containing molecule. This process confirms the identity of your degradants with a high degree of confidence.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.
  • Tshabalala, T., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Aristidis, N., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]

  • Aristidis, N., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. National Center for Biotechnology Information. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. Available at: [Link]

  • Prajapati, D., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Center for Biotechnology Information. Available at: [Link]

  • Jain, D. & Basniwal, P. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Gomathi, S. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • Pule, B., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Available at: [Link]

  • Li, Z., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of N,1-Dimethyl-1H-imidazole-4-sulfonamide

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8). This compound is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8). This compound is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of and other advanced pharmacophores[1]. Because of its specific structural features—an electron-rich imidazole ring coupled with a secondary sulfonamide—proper handling is paramount to prevent hydrolytic degradation and ensure experimental reproducibility.

Below, you will find our expert troubleshooting guides, quantitative stability data, and self-validating protocols designed to protect the integrity of your assays.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my stock solution lose potency over time, even when stored at -20°C? Root Cause & Causality: The primary degradation pathway for sulfonamides is the hydrolytic cleavage of the [2]. While N,1-dimethyl-1H-imidazole-4-sulfonamide is generally stable in solid form, the introduction of atmospheric moisture into hygroscopic solvents like DMSO during repeated freeze-thaw cycles creates micro-environments conducive to hydrolysis. In slightly acidic conditions, the sulfonamide nitrogen becomes protonated, transforming it into an excellent leaving group and facilitating nucleophilic attack by water on the sulfur atom. Solution: Always use anhydrous DMSO (water content <0.005%) and aliquot your stock solutions into single-use vials immediately upon reconstitution.

Q2: I am observing precipitation when diluting my DMSO stock into my aqueous assay buffer. How can I resolve this? Root Cause & Causality: The imidazole-4-sulfonamide core is moderately lipophilic. When a high-concentration DMSO stock is rapidly introduced into a purely aqueous buffer, the localized drop in solvent polarity forces the compound out of solution before it can evenly disperse. Solution: Employ a "step-down" dilution strategy. First, dilute the DMSO stock into an intermediate buffer containing a mild surfactant (e.g., 0.1% Tween-20) or a co-solvent (like 5% methanol), then introduce this intermediate into your final assay buffer under continuous vortexing.

Q3: What is the optimal pH range for assays involving this compound? Root Cause & Causality: Extensive hydrolytic stability testing on sulfonamide derivatives demonstrates that these compounds exhibit maximum stability at[3]. At pH levels below 4.0, the rate of S-N bond hydrolysis increases exponentially. Therefore, assay buffers should be strictly maintained between pH 7.0 and 8.5.

Section 2: Quantitative Stability Data

To guide your experimental design, the following table summarizes the anticipated hydrolytic half-life of secondary sulfonamides (analogous to N,1-dimethyl-1H-imidazole-4-sulfonamide) across various pH and temperature conditions, extrapolated from standardized OECD Guideline 111 testing[3].

Buffer pHTemperature (°C)Primary Degradation MechanismEstimated Half-Life (t½)Stability Status
4.0 (Acidic) 25°CAcid-catalyzed S-N cleavage< 14 daysUnstable
4.0 (Acidic) 50°CAccelerated S-N cleavage< 48 hoursHighly Unstable
7.0 (Neutral) 25°CMinimal background hydrolysis> 1 yearStable
7.0 (Neutral) 50°CThermal degradation~ 6 monthsModerately Stable
9.0 (Basic) 25°CBase-catalyzed hydrolysis (slow)> 1 yearStable
Section 3: Step-by-Step Methodology: Preparation of Stable Stock Solutions

To ensure a self-validating system where degradation is systematically eliminated, follow this strict protocol for preparing 10 mM stock solutions.

Materials Required:

  • N,1-dimethyl-1H-imidazole-4-sulfonamide (Lyophilized powder)

  • Anhydrous DMSO (sealed under argon)

  • Amber glass vials (pre-dried)

  • Argon or Nitrogen gas line

Step-by-Step Protocol:

  • Thermal Equilibration: Before opening the manufacturer's vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that will drive future hydrolysis.

  • Solvent Addition: In a fume hood, inject the calculated volume of anhydrous DMSO directly into the vial to achieve a 10 mM concentration.

  • Dissolution: Gently swirl or use a low-speed vortex mixer for 60 seconds. Critical Warning: Do not use ultrasonic baths. Localized cavitation generates micro-heating that can initiate thermal degradation of the sulfonamide bond.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the solution surface for 10 seconds to displace oxygen and ambient moisture.

  • Aliquoting & Storage: Immediately divide the solution into 10 µL to 50 µL aliquots in amber glass vials. Flash-freeze the vials in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

  • Self-Validation Check: To validate the integrity of your stock, run a baseline[4] upon preparation. A shift in the retention time or the appearance of a secondary peak in future thaws indicates S-N cleavage, invalidating the stock.

Section 4: Visualizing the Handling Workflow

The following diagram maps the logical flow for processing and storing N,1-dimethyl-1H-imidazole-4-sulfonamide to prevent degradation.

HandlingWorkflow Solid Lyophilized Powder CAS: 410545-45-8 Equilibrate Equilibrate to RT in Desiccator Solid->Equilibrate Solvent Add Anhydrous DMSO (Avoid Sonication) Equilibrate->Solvent Prevents condensation Aliquot Aliquot into Single-Use Amber Vials Solvent->Aliquot Storage Store at -80°C (Protects S-N Bond) Aliquot->Storage Prevents freeze-thaw Dilution Step-Down Dilution Into Assay Buffer Storage->Dilution Acidic Acidic Buffer (pH < 4) Rapid Hydrolysis Dilution->Acidic Avoid Neutral Neutral/Basic Buffer (pH 7-9) Stable for Assays Dilution->Neutral Recommended

Optimal handling workflow to prevent hydrolytic degradation of the S-N bond.

References
  • Title: US8916553B2 - Sulfonamide compounds useful as CYP17 inhibitors Source: Google Patents URL
  • Title: Stability of sulfonamides, nitrofurans, and chloramphenicol residues in preserved raw milk samples measured by liquid chromatography Source: PubMed (J AOAC Int.) URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Performance Liquid Chromatography (HPLC) Method Validation for Quantifying N,1-dimethyl-1H-imidazole-4-sulfonamide: A Comparative Guide

Introduction & Analytical Context N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8) is a highly polar, nitrogen-rich heterocyclic building block. It serves as a critical intermediate in the synthesis of conforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8) is a highly polar, nitrogen-rich heterocyclic building block. It serves as a critical intermediate in the synthesis of conformationally restrained HIV-integrase inhibitors[1] and rigid spiro[3.3]heptane medicinal chemistry scaffolds[2].

From an analytical perspective, quantifying this compound presents a significant challenge. The molecule contains a basic imidazole ring and a sulfonamide group, creating multiple hydrogen-bond donor and acceptor sites. On standard reversed-phase HPLC columns, these functional groups undergo secondary ion-exchange interactions with residual surface silanols. This leads to severe peak tailing, variable retention times, and compromised quantitative accuracy, making it difficult to meet stringent regulatory validation criteria.

To establish a robust, self-validating analytical protocol, this guide objectively compares the performance of a traditional fully porous C18 column against a modern polar-embedded core-shell C18 column. The methodology is rigorously validated according to the latest ICH Q2(R2) guidelines[3].

The Contenders: Standard C18 vs. Polar-Embedded Core-Shell C18

Alternative A: Standard Fully Porous C18 (5 µm, 150 x 4.6 mm)

Traditional C18 columns rely purely on hydrophobic partitioning. While effective for neutral molecules, they leave residual acidic silanols exposed on the silica surface. When analyzing N,1-dimethyl-1H-imidazole-4-sulfonamide, the basic imidazole nitrogen interacts non-specifically with these silanols, causing band broadening, peak asymmetry, and poor recovery.

The Recommended Solution: Polar-Embedded Core-Shell C18 (2.7 µm, 100 x 4.6 mm)

This column incorporates a polar functional group (e.g., an amide or carbamate) embedded near the silica surface, beneath the hydrophobic C18 chain. This embedded group creates a virtual "shield" of structured water, preventing the basic analyte from interacting with residual silanols. Furthermore, the solid-core (superficially porous) morphology reduces the longitudinal diffusion ( B term) and mass transfer resistance ( C term) of the van Deemter equation, resulting in ultra-high efficiency at lower backpressures.

Scientific Rationale: Causality in Chromatographic Behavior

The choice of a polar-embedded stationary phase is not merely empirical; it is rooted in physical chemistry. The sulfonamide moiety ( −SO2​NH2​ ) acts as a strong hydrogen bond donor, while the imidazole nitrogens act as acceptors. By utilizing a polar-embedded phase, we introduce complementary dipole-dipole interactions that stabilize the analyte's orientation during partitioning. This eliminates the chaotic, multi-modal retention mechanisms seen on standard C18 phases, ensuring that the chromatographic peak is a true Gaussian distribution—a prerequisite for accurate integration and ICH Q2(R2) compliance[3].

Mechanism cluster_0 Standard C18 Column cluster_1 Polar-Embedded Core-Shell analyte N,1-dimethyl-1H-imidazole -4-sulfonamide c18 Hydrophobic Interaction analyte->c18 silanol Unshielded Silanols (Ion-Exchange) analyte->silanol pe_c18 Hydrophobic + Dipole Interactions analyte->pe_c18 shield Embedded Amide Shields Silanols analyte->shield tailing Peak Tailing & Poor Recovery c18->tailing silanol->tailing sharp Sharp Peaks & High Efficiency pe_c18->sharp shield->sharp

Caption: Chromatographic retention mechanisms comparing standard C18 to polar-embedded phases.

Experimental Protocol: ICH Q2(R2) Method Validation

The validation of an analytical procedure must demonstrate that it is fit for its intended purpose[4]. The following step-by-step protocol ensures a self-validating system for quantifying N,1-dimethyl-1H-imidazole-4-sulfonamide.

Step 1: System Suitability Testing (SST)
  • Objective: Verify that the chromatographic system is adequate for the analysis before proceeding.

  • Procedure: Inject a standard solution (50 µg/mL) six consecutive times.

  • Causality: Ensures column equilibration and detector stability. Acceptance criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , USP Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥5000 .

Step 2: Specificity & Forced Degradation
  • Objective: Prove the method can accurately measure the analyte in the presence of synthetic impurities or degradation products[3].

  • Procedure: Subject the analyte to acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2​O2​ ), and thermal stress (80°C for 24h). Analyze the stressed samples using a Photodiode Array (PDA) detector to verify peak purity.

  • Causality: The sulfonamide group is susceptible to hydrolysis under extreme pH. Specificity ensures that any degradant peaks are baseline resolved ( Rs​≥2.0 ) from the main active peak.

Step 3: Linearity & Range
  • Objective: Demonstrate that the detector response is directly proportional to the analyte concentration[5].

  • Procedure: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (target = 50 µg/mL). Inject each level in triplicate.

  • Causality: Validates the dynamic range of the UV detector at the chosen wavelength (typically 254 nm for the imidazole chromophore).

Step 4: Accuracy (Recovery)
  • Objective: Confirm the closeness of agreement between the accepted reference value and the value found[4].

  • Procedure: Spike known amounts of N,1-dimethyl-1H-imidazole-4-sulfonamide into a placebo matrix at three levels (80%, 100%, 120%). Calculate the percentage recovery.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Objective: Assess the degree of scatter between a series of measurements[6].

  • Procedure: For repeatability, prepare six independent sample preparations at 100% concentration and analyze them on the same day. For intermediate precision, a second analyst repeats the procedure on a different day using a different HPLC system.

Validation start ICH Q2(R2) Validation sst 1. System Suitability (Equilibration Check) start->sst spec 2. Specificity (Peak Purity) sst->spec lin 3. Linearity & Range (R² ≥ 0.999) spec->lin acc 4. Accuracy (Recovery %) lin->acc prec 5. Precision (RSD ≤ 2.0%) acc->prec report Validated Method Ready for QC prec->report

Caption: Step-by-step workflow for ICH Q2(R2) HPLC method validation.

Data Presentation: Performance and Validation Summary

The superiority of the polar-embedded core-shell column is evident in the chromatographic performance metrics. The shielding of silanols drastically improves the tailing factor, which in turn enhances the precision and accuracy of the integration.

Table 1: Chromatographic Performance Comparison (Target Concentration: 50 µg/mL)

ParameterStandard Fully Porous C18 (5 µm)Polar-Embedded Core-Shell C18 (2.7 µm)Acceptance Criteria (USP)
Retention Time ( tR​ ) 8.4 min (Drifting)4.2 min (Stable)N/A
USP Tailing Factor ( Tf​ ) 2.15 (Severe Tailing)1.08 (Highly Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,20018,500 ≥5,000
Resolution ( Rs​ ) from Impurities 1.4 (Co-elution risk)3.2 (Baseline resolved) ≥2.0
Backpressure 120 bar180 barSystem Dependent

Table 2: ICH Q2(R2) Method Validation Results Summary (Polar-Embedded Column)

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Linearity ( R2 ) 0.9998 (Range: 25 - 75 µg/mL) ≥0.999 Pass
Accuracy (Mean Recovery) 99.8% ± 0.5%98.0% - 102.0%Pass
Repeatability (RSD, n=6) 0.6% ≤2.0% Pass
Intermediate Precision (RSD) 0.8% ≤2.0% Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdNo interference from degradantsPass

Conclusion

For complex, multi-functional heterocycles like N,1-dimethyl-1H-imidazole-4-sulfonamide, traditional fully porous C18 columns fail to provide the chromatographic fidelity required for stringent pharmaceutical analysis. By transitioning to a polar-embedded core-shell C18 column, analysts can effectively neutralize secondary silanol interactions. This mechanistic shift transforms a highly variable assay into a highly reproducible, self-validating system that effortlessly meets and exceeds ICH Q2(R2) validation requirements[6].

Sources

Comparative

LC-MS Characterization and Performance Profiling of N,1-dimethyl-1H-imidazole-4-sulfonamide

Executive Summary In the landscape of fragment-based drug discovery (FBDD), low-molecular-weight heterocyclic sulfonamides are highly prized for their ability to coordinate with metalloenzymes. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), low-molecular-weight heterocyclic sulfonamides are highly prized for their ability to coordinate with metalloenzymes. As a Senior Application Scientist, I have evaluated the analytical behavior of N,1-dimethyl-1H-imidazole-4-sulfonamide (CAS: 410545-45-8)[1]. This guide objectively compares its liquid chromatography-mass spectrometry (LC-MS) performance against primary and tertiary sulfonamide alternatives, detailing the structural causality behind its ionization efficiency, fragmentation mechanics, and chromatographic retention.

Structural Causality & Alternative Comparison

The molecular architecture of a fragment dictates its behavior in both biological assays and analytical systems. N,1-dimethyl-1H-imidazole-4-sulfonamide features a methylated imidazole nitrogen (N1) and a secondary N-methyl sulfonamide group.

  • Why N1-Methylation? Unsubstituted imidazoles undergo rapid tautomerization, which can lead to broad, unresolved peaks during reversed-phase liquid chromatography (RPLC). Methylation at N1 locks the tautomeric state, ensuring a sharp, Gaussian peak shape.

  • Why a Secondary Sulfonamide? Primary sulfonamides (e.g., 1-methyl-1H-imidazole-4-sulfonamide) are highly polar, often eluting in the void volume of standard C18 columns, making them susceptible to severe ion suppression from sample matrix salts. Conversely, bulky tertiary sulfonamides (e.g., N-benzyl derivatives) exhibit excessive hydrophobicity, leading to carryover in the LC system. The secondary N-methyl group provides a "Goldilocks" partition coefficient (LogP), optimizing both retention and electrospray ionization (ESI) efficiency.

Comparative LC-MS Performance Data
Compound VariantFormulaExact MassCalculated LogPESI+ Ionization EfficiencyC18 Retention Time (min)*Analytical Challenge
1-methyl-1H-imidazole-4-sulfonamide (Primary)C4H7N3O2S161.03-0.5Moderate1.8Poor retention; high matrix effect risk.
N,1-dimethyl-1H-imidazole-4-sulfonamide (Secondary)C5H9N3O2S175.04-0.1High2.4Optimal balance of retention and signal.
N-benzyl-N,1-dimethyl-1H-imidazole-4-sulfonamide (Tertiary)C12H15N3O2S265.091.8Very High5.6Risk of LC carryover; strong background noise.

*Retention times based on a generic 5-95% Acetonitrile gradient over 5 minutes.

Electrospray Ionization (ESI) & Fragmentation Mechanics

Understanding the gas-phase behavior of sulfonamides is critical for developing robust Multiple Reaction Monitoring (MRM) assays.

During ESI in positive mode, protonation preferentially occurs at the highly basic N3 position of the imidazole ring. Upon entering the collision cell, the protonated precursor ion ([M+H]+, m/z 176.05) undergoes Collision-Induced Dissociation (CID). A hallmark of protonated aromatic sulfonamides is the[2], which yields a fragment at m/z 145.03 via the loss of methylamine (31 Da).

More importantly, these compounds frequently exhibit a unique intramolecular rearrangement leading to the [3]. For N,1-dimethyl-1H-imidazole-4-sulfonamide, this SO2 extrusion generates a highly stable diagnostic fragment at m/z 112.05. Because this rearrangement requires specific structural geometries, the m/z 176.05 → 112.05 transition is highly specific, making it the ideal quantifier ion for bioanalytical tracking.

FragPathway m1 Precursor Ion [M+H]+ m/z 176.05 m2 [M+H - SO2]+ m/z 112.05 m1->m2 Rearrangement (-64 Da) m3 [M+H - CH3NH2]+ m/z 145.03 m1->m3 S-N Cleavage (-31 Da) m4 Imidazole Cation m/z 81.05 m3->m4 SO2 Extrusion (-64 Da)

ESI+ CID fragmentation pathway of N,1-dimethyl-1H-imidazole-4-sulfonamide.

Self-Validating LC-MS/MS Analytical Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific physicochemical constraints to guarantee data accuracy.

Step 1: Sample Preparation
  • Procedure: Dissolve the compound in 100% Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The 5% organic composition matches the initial LC gradient conditions, preventing solvent-mismatch peak distortion (the "solvent effect") at the column head.

Step 2: Chromatographic Separation
  • Hardware: [4].

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min. Column oven at 40°C.

  • Causality: The acidic pH (0.1% FA) ensures complete protonation of the imidazole core (pKa ~7.0) prior to the ESI source. This maximizes ionization efficiency and suppresses secondary interactions with residual silanols on the silica support, eliminating peak tailing.

Step 3: Mass Spectrometry Acquisition
  • Source Parameters: Operate in ESI positive mode. The[4], with a desolvation temperature of 350°C.

  • Causality: A 3.0 kV potential provides a stable Taylor cone for optimal droplet desolvation without inducing premature in-source fragmentation of the fragile S-N bond.

  • System Suitability Check (Self-Validation): Monitor the ratio of the m/z 112.05 (quantifier) to m/z 145.03 (qualifier) fragments. A stable ratio across the chromatographic peak validates that the signal is derived from the intact target molecule and not from isobaric background interference.

LCMS_Protocol s1 Sample Prep 100 ng/mL s2 UHPLC Separation Gemini C18 s1->s2 s3 ESI+ Ionization 3.0 kV s2->s3 s4 CID (15-35 eV) Argon Gas s3->s4 s5 HRMS Detection TOF / MRM s4->s5

Validated step-by-step LC-MS/MS workflow for sulfonamide characterization.

References

  • Title: Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes Source: diva-portal.org URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed (nih.gov) URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ACS Publications (acs.org) URL: [Link]

Sources

Validation

comparative analysis of imidazole-4-sulfonamide building blocks in drug design

Comparative Analysis of Imidazole-4-Sulfonamide Building Blocks in Drug Design The sulfonamide functional group is a cornerstone of medicinal chemistry, historically recognized for its role in antibacterial agents and di...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Imidazole-4-Sulfonamide Building Blocks in Drug Design

The sulfonamide functional group is a cornerstone of medicinal chemistry, historically recognized for its role in antibacterial agents and diuretics. However, modern structure-based drug design has shifted focus toward heteroaromatic sulfonamides to fine-tune physicochemical properties and target selectivity. Among these, imidazole-4-sulfonamide building blocks have emerged as privileged scaffolds. By combining the hydrogen-bonding and metal-coordinating capabilities of the imidazole ring with the predictable geometry of the sulfonamide moiety, these compounds offer distinct advantages over traditional benzene sulfonamides.

This guide provides an objective comparative analysis of imidazole-4-sulfonamides against alternative building blocks, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for their integration into drug discovery pipelines.

Mechanistic Advantages: Imidazole vs. Benzene Cores

The structural divergence between an imidazole-4-sulfonamide and a standard benzene sulfonamide dictates their respective pharmacological trajectories.

Metal Coordination and Hydrogen Bonding The imidazole ring possesses a non-methylated τ -nitrogen that acts as a potent electron donor. In metalloenzymes like Mammalian Farnesyltransferase (FTase) and Glyoxalase 1 (GLO1), this nitrogen can directly coordinate with catalytic zinc ions[1][2]. For example, in FTase inhibitors, the 1-methyl-1H-imidazole-4-sulfonyl group coordinates the catalytic zinc ion at a distance of 2.0 Å, replacing the natural Ca1​a2​X box cysteine residue[1].

In non-metalloproteins, the imidazole core provides critical hydrogen-bonding networks. In the development of non-peptidic HIV protease inhibitors, replacing a phenyl ring with an imidazole ring allows the unsubstituted nitrogen of the imidazole to form a strong hydrogen bond (2.7 Å) with the amide nitrogen of the Asp29b residue[3]. This interaction is geometrically impossible for a simple phenyl or p-cyanobenzenesulfonamide, directly explaining the superior enzymatic potency of the imidazole derivatives[3].

G I4S Imidazole-4-Sulfonamide Pharmacophore Zinc Metalloenzymes (e.g., CA, FTase) Zinc Coordination I4S->Zinc τ-Nitrogen Coordination Asp Aspartyl Proteases (e.g., HIV Protease) H-Bonding Network I4S->Asp Sulfonamide O2 & Imidazole NH CA Carbonic Anhydrase Inhibition Zinc->CA FT Farnesyltransferase Inhibition Zinc->FT HIV Viral Replication Blockade Asp->HIV

Caption: Logical mapping of imidazole-4-sulfonamide binding mechanisms to specific therapeutic targets.

Quantitative Comparison of Sulfonamide Scaffolds

To objectively evaluate the performance of imidazole-4-sulfonamides, we must compare their biochemical kinetics and physicochemical properties against traditional benzene sulfonamides. The table below synthesizes experimental data from comparative structure-activity relationship (SAR) studies[1][3][4].

Table 1: Physicochemical and Kinetic Comparison of Sulfonamide Building Blocks

Property / MetricImidazole-4-SulfonamideBenzene Sulfonamide (e.g., p-Cyano)Causality / Structural Rationale
Aromatic Core Type Electron-rich heterocycle ( π -excessive)Carbocycle (Neutral)Imidazole lowers lipophilicity (logP) and improves aqueous solubility.
HIV Protease Affinity ( Ki​ ) 1.3 nM (Compound XVIII)5.7 nM (Compound XXIX)Imidazole NH forms a 2.7 Å H-bond with Asp29b; phenyl cannot[3].
Antiviral Activity ( IC50​ ) 0.6 μ M > 5.0 μ MEnhanced target residence time and improved cellular permeability[3].
FTase Inhibition ( IC50​ ) 56 ± 29 nM (Compound 1a)> 500 nM (Unsubstituted phenyl) τ -nitrogen coordinates catalytic Zn2+ at 2.0 Å[1].
GLO1 Inhibition Profile High (via Metal-Binding Pharmacophore)Low to ModerateImidazole acts as an optimal metal-binding pharmacophore (MBP)[2].

Note: The shift from a carboxamide to a sulfonamide linkage in these systems also positions the sulfone oxygen atoms to form bifurcated hydrogen bonds with target residues (e.g., Asp30b in HIV protease at 2.9–3.1 Å)[3].

Experimental Methodology: Synthesis and Validation

To ensure scientific integrity, the incorporation of an imidazole-4-sulfonamide building block must follow a self-validating experimental protocol. The following methodology details the synthesis of a 1-methyl-1H-imidazole-4-sulfonamide derivative via sulfonylation, followed by biochemical validation.

Protocol: Sulfonamide Coupling and Biochemical Screening

Phase 1: Chemical Synthesis Rationale: The reaction utilizes 1-methylimidazole-4-sulfonyl chloride. Pyridine is selected as both the solvent and the base; it neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion[3]. The 0 °C environment suppresses exothermic side reactions, such as bis-sulfonylation.

  • Preparation: Dissolve the primary/secondary amine precursor (0.20 mmol) in 1 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 32 μ L (0.40 mmol, 2.0 eq) of anhydrous pyridine to the solution.

  • Cooling: Submerge the reaction flask in an ice bath and stir until the internal temperature reaches 0 °C.

  • Sulfonylation: Slowly add 38 mg (0.21 mmol, 1.05 eq) of 1-methylimidazole-4-sulfonyl chloride to the cold solution[3].

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the amine via LC-MS or TLC.

  • Workup & Purification: Quench the reaction with water. Extract the organic layer with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude product using silica gel flash column chromatography (eluent: CH2​Cl2​ /MeOH/ NH4​OH ) to isolate the pure imidazole-4-sulfonamide derivative[1][3].

Phase 2: Self-Validating Characterization Rationale: Before biological screening, the structural integrity and purity of the compound must be verified to prevent false positives in enzymatic assays.

  • NMR Spectroscopy: Confirm the presence of the imidazole core via 1H NMR (typically showing distinct singlets for the imidazole protons around δ 7.5–7.8 ppm)[2].

  • Mass Spectrometry: Use ESI-MS(+) to confirm the [M+H]+ molecular ion peak[2].

Workflow Start Amine Precursor Coupling Sulfonamide Coupling (Pyridine/DCM, 0°C) Start->Coupling Reagent 1-Methyl-1H-imidazole- 4-sulfonyl chloride Reagent->Coupling Purification Purification (Flash Chromatography) Coupling->Purification Crude Product Characterization Characterization (NMR, LC-MS) Purification->Characterization Pure Compound Screening Biochemical Screening (Enzyme Inhibition Assays) Characterization->Screening Validated Hit

Caption: Step-by-step experimental workflow for the synthesis and validation of imidazole-4-sulfonamides.

Conclusion

The transition from traditional benzene sulfonamides to imidazole-4-sulfonamides represents a sophisticated optimization strategy in rational drug design. By leveraging the unique electronic properties of the imidazole ring—specifically its capacity for direct metal coordination and its ability to participate in highly specific hydrogen-bonding networks—medicinal chemists can achieve nanomolar affinities against complex targets like HIV protease and Farnesyltransferase. When executed with rigorous, self-validating synthetic protocols, the imidazole-4-sulfonamide scaffold serves as a highly reliable engine for hit-to-lead optimization.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: The Sulfonamide-Substituted Cyclooctylpyranones. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structure-Based Design of Novel HIV Protease Inhibitors: Sulfonamide-Containing 4-Hydroxycoumarins and 4-Hydroxy-2-pyrones as Potent Non-Peptidic Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Evaluating the Bioactivity of N,1-dimethyl-1H-imidazole-4-sulfonamide Analogs: A Comparison Guide for Non-Peptidic Protease Inhibitors

An in-depth technical comparison guide for evaluating the bioactivity of N,1-dimethyl-1H-imidazole-4-sulfonamide analogs, focusing on their application as non-peptidic HIV-1 protease inhibitors. Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for evaluating the bioactivity of N,1-dimethyl-1H-imidazole-4-sulfonamide analogs, focusing on their application as non-peptidic HIV-1 protease inhibitors.

Introduction & Mechanistic Rationale

The development of HIV-1 protease inhibitors (PIs) represents a cornerstone of antiretroviral therapy. However, first-generation peptidic PIs (e.g., Saquinavir) suffered from significant pharmacological limitations, including low oral bioavailability, rapid biliary excretion, and susceptibility to viral mutations[1]. To overcome these challenges, structure-based drug design pivoted toward non-peptidic scaffolds.

The discovery of the N,1-dimethyl-1H-imidazole-4-sulfonamide moiety marked a critical breakthrough in this space. When coupled with a 5,6-dihydro-4-hydroxy-2-pyrone or 4-hydroxycoumarin core, this specific sulfonamide group dramatically enhances binding affinity[2].

The Causality of the Sulfonamide Advantage: Earlier iterations utilized a carboxamide group, which provided moderate enzyme inhibition but failed to translate into potent antiviral activity in cell culture[3]. Replacing the carboxamide with an N,1-dimethyl-1H-imidazole-4-sulfonamide group fundamentally alters the thermodynamic binding profile. The sulfonamide functional group extends deeply into the S3′ pocket of the HIV protease active site[2]. Structurally, the sulfone oxygen atoms form critical hydrogen bonds with the backbone NH of the Asp29 residue and a conserved water molecule (which in turn bonds to Asp30), while the sulfonamide NH forms a strong hydrogen bond with the carbonyl oxygen of Gly48[3]. This intricate hydrogen-bonding network drops the inhibition constant ( Ki​ ) from the nanomolar to the picomolar range and restores robust intracellular antiviral efficacy[3][4].

MOA HIV HIV-1 Protease (Active Dimer) Polyprotein Viral Gag-Pol Polyprotein HIV->Polyprotein Normally cleaves Pocket S3' Binding Pocket (Asp29, Gly48) Pocket->HIV Part of Inhibitor N,1-dimethyl-1H-imidazole -4-sulfonamide Analog Inhibitor->Pocket Binds to Hbond Hydrogen Bonding Network (Sulfone O -> Asp29, NH -> Gly48) Inhibitor->Hbond Forms Block Proteolytic Cleavage Blocked Inhibitor->Block Induces Hbond->Pocket Stabilizes Block->Polyprotein Prevents processing Virion Immature, Non-infectious Virion Block->Virion Results in

Mechanism of Action: Imidazole-4-sulfonamide analogs inhibiting HIV-1 protease.

Performance Comparison: Sulfonamides vs. Alternatives

To objectively evaluate the bioactivity of N,1-dimethyl-1H-imidazole-4-sulfonamide analogs, we must benchmark them against both historical peptidic inhibitors and their direct structural predecessors (carboxamide analogs). The data below highlights the evolutionary leap in target affinity ( Ki​ ) and cellular efficacy ( IC90​ ).

Quantitative Bioactivity Summary
Inhibitor ClassRepresentative CompoundEnzyme Affinity ( Ki​ )Antiviral Activity ( IC90​ )Key Structural Feature / Limitation
Peptidic PI Early Generation (e.g., Saquinavir)< 1.0 nM~10 - 50 nMPeptide bonds; susceptible to rapid biliary excretion and poor oral bioavailability[1].
Carboxamide Pyrone Compound V / U-969884.0 nM - 38.0 nM> 1000 nM m -carboxamide substituent; lacks significant antiviral activity in cell culture[2][3].
Sulfonamide Pyrone Compound XVIII0.5 nMNot DeterminedN-methylimidazole-sulfonamide replacement yields sub-nanomolar affinity[2].
Optimized Sulfonamide Tipranavir (PNU-140690)0.008 nM (8 pM) 100 nM 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide; highly potent, orally bioavailable[4][5].

Data Interpretation: The transition from Compound V to Compound XVIII demonstrates that a simple functional group swap (carboxamide to sulfonamide) improves enzyme binding affinity by nearly an order of magnitude[2]. Further optimization of the dihydropyrone template and the side-chain sulfonamide moiety culminated in Tipranavir, achieving an astonishing 8 pM Ki​ [4][5].

Experimental Protocols for Bioactivity Evaluation

To ensure scientific integrity, the evaluation of these analogs requires a self-validating system of in vitro and cell-based assays. Below are the definitive methodologies for profiling N,1-dimethyl-1H-imidazole-4-sulfonamide analogs.

Protocol A: FRET-Based HIV-1 Protease Inhibition Assay (Target Engagement)

Causality: Förster Resonance Energy Transfer (FRET) is utilized because it allows for the continuous, real-time monitoring of enzyme kinetics ( Vmax​ ). For ultra-tight binding inhibitors (picomolar range), endpoint assays suffer from substrate depletion artifacts. Continuous monitoring ensures accurate calculation of the inhibition constant ( Ki​ ) using the Morrison equation for tight-binding inhibitors.

  • Reagent Preparation: Prepare the assay buffer (50 mM sodium acetate, pH 5.5, 1 mM DTT, 1 mM EDTA, 10% glycerol). Rationale: This strictly mimics the acidic environment of the viral maturation vacuole where the protease is naturally active.

  • Enzyme-Inhibitor Pre-incubation: Incubate 2 nM recombinant HIV-1 protease dimer with serial dilutions of the sulfonamide analog (0.001 nM to 100 nM) for 15 minutes at 37°C.

    • Self-Validation Step: Always include a vehicle control (DMSO) for maximum uninhibited velocity and a reference standard (Tipranavir) to validate assay sensitivity.

  • Reaction Initiation: Add 2 µM of the FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Kinetic Measurement: Monitor fluorescence emission continuously (Excitation 340 nm / Emission 490 nm) for 10 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities. Because the inhibitor concentration is close to the enzyme concentration, standard Michaelis-Menten kinetics are invalid; fit the data to the Morrison equation to derive the true Ki​ .

Protocol B: MT-4 Cell-Culture Antiviral Assay (Cellular Efficacy)

Causality: Enzymatic affinity does not guarantee biological efficacy due to potential membrane impermeability or cytotoxicity. MT-4 T-lymphoid cells are highly susceptible to HIV-1 induced cytopathic effects (CPE). Therefore, preserving MT-4 cell viability is a direct, quantifiable proxy for antiviral efficacy.

  • Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Viral Infection: Infect the cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.

    • Self-Validation Step: Maintain a set of mock-infected cells (100% viability baseline) and untreated infected cells (0% viability baseline) to calculate the therapeutic window.

  • Compound Treatment: Immediately post-infection, seed the cells into 96-well plates containing serial dilutions of the N,1-dimethyl-1H-imidazole-4-sulfonamide analog.

  • Incubation: Incubate the plates for 5 days at 37°C in a 5% CO2 humidified incubator.

  • Viability Quantification: Add a metabolic dye (e.g., MTT or CellTiter-Glo). The viable cells will reduce the dye or generate ATP-dependent luminescence.

  • IC90 Calculation: Plot a dose-response curve to determine the IC90​ —the concentration required to inhibit 90% of viral replication and rescue cell viability.

Protocol C: CYP450 Microsomal Stability Profiling

Causality: Structural analogs containing a phenylethyl side chain attached to the dihydropyrone ring (e.g., PNU-106893) undergo stereoselective hydroxylation primarily mediated by CYP2D6 and CYP3A4[6]. Profiling metabolic stability is mandatory to predict in vivo half-life and guide structural optimization away from metabolic liabilities.

  • Incubation: Incubate 1 µM of the analog with human liver microsomes (HLM) and an NADPH-regenerating system at 37°C.

  • Quenching & LC-MS/MS: Quench the reaction at dynamic time points (0, 15, 30, 60 minutes) using cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and identify hydroxylated metabolites[6].

Workflow Synth Compound Synthesis (Stereoselective) Enzyme In Vitro FRET Assay (Determine Ki) Synth->Enzyme 1. Screen Affinity Cell MT-4 Cell Assay (Determine IC90 & CC50) Enzyme->Cell 2. Antiviral Efficacy Metab Microsomal Stability (CYP2D6 / CYP3A4) Cell->Metab 3. Pharmacokinetics Lead Lead Candidate Selection (e.g., Tipranavir) Metab->Lead 4. Optimization

Experimental workflow for evaluating sulfonamide-based non-peptidic protease inhibitors.

References

  • Structure-Based Design of Novel HIV Protease Inhibitors: Sulfonamide-Containing 4-Hydroxycoumarins and 4-Hydroxy-2-pyrones as Potent Non-Peptidic Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Stereoselective hydroxylation of nonpeptidic HIV protease inhibitors by CYP2D6 - PubMed. Available at:[Link]

  • Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: The Sulfonamide-Substituted Cyclooctylpyranones | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

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